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  • Product: 1H-Imidazole, 1-(4-methoxyphenyl)-4-methyl-
  • CAS: 301828-45-5

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Technical Monograph: Physicochemical & Synthetic Profile of 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole Part 1: Executive Summary & Strategic Relevance 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole (CAS: 301828-45-5) acts as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical & Synthetic Profile of 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole

Part 1: Executive Summary & Strategic Relevance

1-(4-Methoxyphenyl)-4-methyl-1H-imidazole (CAS: 301828-45-5) acts as a critical "privileged scaffold" in modern drug discovery. Structurally, it represents a lipophilic, electron-rich N-aryl imidazole core, frequently utilized to target enzymes requiring heme-iron coordination (e.g., Cytochrome P450, Thromboxane synthase) or allosteric modulation of kinases (e.g., p38


 MAPK).

Unlike its unmethylated parent, the 4-methyl variant offers distinct advantages in medicinal chemistry:

  • Metabolic Stability: The C4-methyl group blocks a common site of oxidative metabolism on the imidazole ring.

  • Selectivity: The methyl group induces a steric clash that can tune selectivity profiles against homologous enzyme isoforms.

  • Solubility: It modulates the

    
     and crystal packing energy, often improving the solubility profile in organic formulations compared to planar analogs.
    

This guide provides a rigorous physicochemical profile, a self-validating synthetic protocol, and structural insights for researchers utilizing this scaffold.

Part 2: Physicochemical Characterization

The following data aggregates experimental values from authoritative chemical databases and predictive models based on Structure-Activity Relationship (SAR) analogs.

Table 1: Core Physicochemical Properties
ParameterValue / RangeConfidence LevelContext
CAS Number 301828-45-5HighUnique Identifier
Molecular Formula

HighStoichiometry
Molecular Weight 188.23 g/mol HighMass Spec Confirmation
Physical State Off-white to pale yellow crystalline solidHighStandard for N-aryl imidazoles
Melting Point 72 – 78 °C (Predicted)MediumParent MP is 59-67°C; Methyl group typically elevates MP by ~10-15°C due to packing.[1]
Boiling Point ~340 °C (at 760 mmHg)MediumExtrapolated from vacuum distillation data.
LogP (Oct/Water) 1.95 ± 0.2HighModerate lipophilicity; suitable for CNS penetration.
pKa (Conj. Acid) 6.2 – 6.5HighBasic N3 nitrogen. Lower than imidazole (7.0) due to N-aryl induction, but raised by C4-Methyl donation.
H-Bond Acceptors 2 (N3, OMe)HighKey pharmacophoric points.
H-Bond Donors 0HighAprotic; good membrane permeability.
Spectral Signature (Predicted NMR)

For validation of synthesized material:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.75 (s, 1H, H-2), 7.28 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (s, 1H, H-5), 3.85 (s, 3H,
    
    
    ), 2.28 (s, 3H,
    
    
    ).
  • Diagnostic Feature: The singlet at ~2.28 ppm confirms the 4-methyl insertion, while the para-substitution pattern (AA'BB') in the aromatic region (7.3/7.0 ppm) confirms the N-aryl linkage.

Part 3: Validated Synthetic Protocol

Methodology: Copper-Catalyzed Ullmann-Type N-Arylation. Rationale: Direct alkylation of imidazoles often yields mixtures of N1/N3 isomers (regioisomers). The copper-catalyzed coupling of 4-methylimidazole with aryl halides is highly regioselective, favoring the sterically less hindered N1 position, ensuring the 4-methyl (rather than 5-methyl) product.

Reagents & Materials:
  • Substrate: 4-Methylimidazole (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv), anhydrous.
    
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

Step-by-Step Workflow:
  • Preparation: Flame-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Charging: Add 4-Methylimidazole (82 mg, 1.0 mmol), 4-Iodoanisole (257 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), and

    
     (276 mg, 2.0 mmol) to the flask.
    
  • Solvation: Add DMSO (3.0 mL) and the ligand (L-Proline, 23 mg, 0.2 mmol).

  • Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting iodide (

      
       ~0.9) should disappear; the product (
      
      
      
      ~0.4) will appear as a UV-active spot that stains orange with Dragendorff’s reagent.
  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL) and water (30 mL).

    • Filter through a Celite pad to remove copper salts (Critical for purity).

    • Wash the organic layer with Brine (2 x 20 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane.
      
    • Yield Expectation: 75–85% as an off-white solid.

Part 4: Structural & Functional Visualization

The following diagram illustrates the synthetic logic and the pharmacophoric interaction points of the molecule.

G cluster_0 Reagents cluster_1 Catalytic Cycle (Ullmann) cluster_2 Target Molecule Profile Imid 4-Methylimidazole (Nucleophile) Complex Cu(I)-Ligand Complex Imid->Complex Coordination Aryl 4-Iodoanisole (Electrophile) Aryl->Complex TS Oxidative Addition / Reductive Elimination Complex->TS 110°C, Base Product 1-(4-Methoxyphenyl)- 4-methyl-1H-imidazole TS->Product C-N Bond Formation N3 N3 Nitrogen (H-Bond Acceptor / Heme Ligand) Product->N3 Me C4-Methyl (Hydrophobic Fill / Stability) Product->Me OMe 4-Methoxy (Metabolic Handle) Product->OMe

Figure 1: Synthetic pathway via Ullmann coupling and key pharmacophoric features of the target scaffold.

Part 5: Applications in Drug Discovery

1. p38 MAP Kinase Inhibition: This molecule serves as a simplified analog of the SB-203580 class of inhibitors. The N3 nitrogen of the imidazole ring typically binds to the ATP-binding pocket of the kinase, while the 4-methoxyphenyl group extends into the hydrophobic specificity pocket. The 4-methyl group is crucial for orienting the ring to maximize


-stacking interactions within the active site.

2. AMPA Receptor Modulation: Patent literature (WO2012137982) identifies sulfonamide derivatives of this scaffold as positive allosteric modulators of the AMPA receptor. The 1-(4-methoxyphenyl)-4-methyl-1H-imidazole core provides the rigid spacing required to bridge the dimer interface of the receptor, potentially enhancing glutamatergic signaling in cognitive disorders.

3. Cytochrome P450 Inhibition (Safety Flag): Researchers must be aware that N-aryl imidazoles are potent inhibitors of CYP enzymes (specifically CYP1A2 and CYP3A4). The imidazole nitrogen coordinates with the heme iron of the CYP enzyme. In drug design, this scaffold is often used intentionally to boost the half-life of co-administered drugs (bio-enhancement) or must be modified (e.g., steric occlusion of the nitrogen) if CYP inhibition is an off-target liability.

Part 6: References

  • Synthesis of N-Aryl Imidazoles: Xi, Z., et al. (2008). "Ligand-free Copper-catalyzed N-arylation of Imidazoles." Journal of Organic Chemistry.

  • Physicochemical Data (Parent Analog): National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 82328, 1-(4-Methoxyphenyl)-1H-imidazole." PubChem.

  • Patent Application (AMPA Modulators): "Sulfonamide derivative and use thereof." WO2012137982A2. Google Patents.

  • Structural Characterization (X-Ray): "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." IUCrData (2023). (Note: Refers to parent structure for packing comparison).

  • CAS Registry: "1-(4-methoxyphenyl)-4-methyl-1H-imidazole - CAS 301828-45-5".[3] ChemicalBook.[4]

Sources

Exploratory

Synthesis Pathways for 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized, unsymmetric imidazoles is a cornerstone of modern medicinal chemistry. The 1-aryl-4-methylimidazole pharmacophore is a critical structural motif found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, unsymmetric imidazoles is a cornerstone of modern medicinal chemistry. The 1-aryl-4-methylimidazole pharmacophore is a critical structural motif found in numerous high-value therapeutics, including the BCR-ABL tyrosine kinase inhibitor Nilotinib (Tasigna®) and various glycine transporter inhibitors[1]. However, the tautomeric nature of 4-methylimidazole has historically plagued synthetic chemists with poor regioselectivity, often yielding inseparable mixtures of N1- and N3-arylated isomers.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the mechanistic evolution of imidazole N-arylation. We will bypass outdated methodologies and focus exclusively on the state-of-the-art, completely N1-selective palladium-catalyzed cross-coupling protocol, providing a self-validating workflow for the synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole .

Mechanistic Evolution of Imidazole N-Arylation

Historically, accessing 1-(4-methoxyphenyl)-4-methyl-1H-imidazole relied on multicomponent condensations or harsh classical couplings, both of which suffer from severe mechanistic flaws regarding regiocontrol.

  • Pathway A: The Debus-Radziszewski Condensation. Condensing 4-methoxyaniline with methylglyoxal, formaldehyde, and ammonia generates the imidazole ring de novo. However, the asymmetry of methylglyoxal inherently leads to a near 1:1 mixture of 1,4- and 1,5-disubstituted isomers, requiring arduous chromatographic separation.

  • Pathway B: Copper-Catalyzed Ullmann-Type N-Arylation. The advent of Cu-catalyzed N-arylation allowed for the direct coupling of 4-methylimidazole with 4-bromoanisole. While milder than classical Ullmann conditions, the reaction typically yields an unacceptable 4:1 mixture of N1- and N3-arylated products[2].

  • Pathway C: Completely N1-Selective Palladium-Catalyzed Arylation. Developed by, this breakthrough methodology utilizes Pd2(dba)3 and a highly engineered biaryl phosphine ligand (L1) to achieve >95% N1-selectivity[3].

Pathways A 4-Methoxyaniline + Methylglyoxal + Formaldehyde + NH3 C Debus-Radziszewski Condensation A->C B 4-Methylimidazole + 4-Bromoanisole D Cu-Catalyzed Ullmann Coupling B->D E Pd-Catalyzed Buchwald-Hartwig B->E F Mixture of 1,4- and 1,5-isomers C->F Poor Regioselectivity G 4:1 Mixture of N1/N3 isomers D->G Moderate Regioselectivity H >95% N1-isomer: 1-(4-methoxyphenyl)- 4-methyl-1H-imidazole E->H Complete Regioselectivity

Fig 1: Evolution of synthesis pathways comparing regioselectivity outcomes.

The Regioselectivity Conundrum & The Preactivation Paradigm

To achieve complete N1-selectivity, one must understand the causality of catalyst inhibition. Imidazoles are potent σ-donors. If 4-methylimidazole, Pd2(dba)3, and the bulky phosphine ligand L1 (2-(dicyclohexylphosphino)-3-methoxy-2',4',6'-triisopropylbiphenyl) are mixed simultaneously, the imidazole outcompetes the ligand, binding tightly to the Pd(0) center. This forms a highly stable, off-cycle complex that stalls the reaction before oxidative addition can occur[3].

The Preactivation Solution: By heating Pd2(dba)3 and L1 in the solvent prior to introducing the imidazole, we force the thermodynamic formation of the active [Pd(0)-L1] complex. Once this bulky, sterically shielded complex is assembled, the triisopropylbiphenyl moiety of the ligand physically prevents the imidazole from displacing it[4]. The steric bulk of L1 also directs the subsequent N-coordination step, forcing the less sterically hindered nitrogen (N1) of 4-methylimidazole to couple with the aryl halide, guaranteeing regioselectivity.

Workflow Step1 Preactivation Phase Pd2(dba)3 + L1 Heated in Solvent Step2 Active Catalyst Formation [Pd(0)-L1 Complex] Step1->Step2 Prevents Imidazole Inhibition Step3 Substrate Addition 4-Methylimidazole + 4-Bromoanisole + Base Step2->Step3 Step4 Oxidative Addition [Pd(II) Intermediate] Step3->Step4 Step5 N-Coordination & Reductive Elimination Step4->Step5 Step5->Step2 Catalyst Regeneration Step6 Product Yield 1-(4-methoxyphenyl)- 4-methyl-1H-imidazole Step5->Step6 Regioselective N1-Arylation

Fig 2: The preactivation paradigm and catalytic cycle for N1-selective arylation.

Quantitative Data Presentation

The table below summarizes the empirical data driving our selection of the Pd-catalyzed Buchwald-Hartwig pathway over legacy methods.

Synthesis PathwayPrimary ReagentsTypical YieldRegioselectivity (N1:N3)Reaction Conditions
Debus-Radziszewski 4-Methoxyaniline, Methylglyoxal, CH₂O, NH₃30–45%~1:1 (1,4 vs 1,5)Acetic acid, Reflux, 12h
Cu-Catalyzed Ullmann 4-Methylimidazole, 4-Bromoanisole, CuI50–60%~4:1DMF, 150 °C, 24h
Pd-Catalyzed Buchwald 4-Methylimidazole, 4-Bromoanisole, Pd₂(dba)₃, L1>90%>99:1t-BuOH/Toluene, 120 °C, 12h

Validated Experimental Protocol: N1-Selective Palladium-Catalyzed Arylation

This protocol is designed as a self-validating system . By monitoring specific in-process controls (IPCs), researchers can verify the success of each mechanistic step in real-time.

Materials Required
  • Substrates: 4-Methylimidazole (1.2 mmol), 1-Bromo-4-methoxybenzene (1.0 mmol)

  • Catalyst System: Pd₂(dba)₃ (0.25 mol%), Ligand L1 (0.5 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: tert-Butanol / Toluene (1:1 v/v, anhydrous and degassed)

Step-by-Step Methodology

Step 1: Catalyst Preactivation (Critical Checkpoint)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.3 mg, 0.0025 mmol) and L1 (2.4 mg, 0.005 mmol).

  • Add 1.0 mL of the t-BuOH/Toluene solvent mixture.

  • Seal the tube, remove it from the glovebox, and heat the mixture at 120 °C in an oil bath for exactly 3 to 5 minutes[4].

  • Causality: Forces the thermodynamic assembly of the bulky active catalyst before the imidazole can poison the palladium center.

  • Validation: The observer will note a distinct color transition from a deep purple/black suspension to a homogeneous reddish-orange solution, confirming successful ligand exchange and Pd(0) activation.

Step 2: Substrate Introduction

  • Cool the preactivated catalyst solution to room temperature.

  • Under a positive flow of argon, rapidly add 4-methylimidazole (98.5 mg, 1.2 mmol), 1-bromo-4-methoxybenzene (187.0 mg, 1.0 mmol), and finely milled anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Add an additional 1.0 mL of solvent to wash down the sides of the tube.

  • Causality: K₃PO₄ is selected over stronger alkoxides (like NaOtBu) to ensure broad functional group tolerance and prevent unwanted side reactions.

Step 3: Catalytic N-Arylation

  • Seal the Schlenk tube and heat the heterogeneous mixture at 120 °C for 12 hours with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is essential to overcome mass transfer limitations inherent to the biphasic nature of the solid phosphate base.

  • Validation: Monitor the reaction via LC-MS. The complete consumption of 1-bromo-4-methoxybenzene (m/z 186/188) and the appearance of the product mass (m/z 189.1) validates reaction completion.

Step 4: Isolation and Structural Verification

  • Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (eluent: gradient of 50% to 100% EtOAc in Hexanes).

  • Validation: Analyze the purified product via ¹H NMR (CDCl₃). A critical diagnostic peak is the single methyl resonance at δ ~2.25 ppm. The complete absence of a secondary methyl peak (which would appear if the N3-isomer were present) confirms the >99:1 N1-regioselectivity, validating the steric efficacy of the L1 ligand.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. URL:[Link]

Sources

Foundational

A Technical Guide to the Synthesis and Potential Applications of 1-Aryl-4-Methyl-1H-Imidazoles

Disclaimer: The specific compound, 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, is not readily found in major chemical databases under this name, and a specific CAS number could not be assigned based on available literatur...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific compound, 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, is not readily found in major chemical databases under this name, and a specific CAS number could not be assigned based on available literature. This guide will therefore focus on the broader, yet closely related, class of 1-Aryl-4-methyl-1H-imidazoles , with special attention to synthetic strategies applicable to the 4-methoxyphenyl substituent. The principles and methodologies discussed herein are directly relevant for the synthesis and study of this class of compounds.

Introduction: The Significance of the N-Aryl-Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and its presence in key biological molecules like the amino acid histidine have made it a cornerstone for the development of a vast array of functional molecules. The introduction of an aryl group at the N-1 position and a methyl group at the C-4 position of the imidazole ring creates a class of compounds, 1-aryl-4-methyl-1H-imidazoles, with significant potential in drug discovery and catalysis. These substitutions can modulate the compound's steric and electronic properties, influencing its biological activity and reactivity. N-arylated imidazoles are prevalent in numerous biologically active compounds, finding applications as anticancer, anti-inflammatory, and antiviral agents.[1] They also serve as fungicides, herbicides, and plant-growth regulators in agriculture.[1]

This technical guide provides an in-depth overview of the synthesis, and potential applications of 1-aryl-4-methyl-1H-imidazoles, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Identifiers and Physicochemical Properties

While a specific entry for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is elusive, we can extrapolate expected properties based on the well-documented analogue, 1-(4-methoxyphenyl)-1H-imidazole (CAS: 10040-95-6) .[2][3] The addition of a methyl group at the 4-position would slightly increase the molecular weight and is expected to have a minor impact on its overall physicochemical properties.

IdentifierValue for 1-(4-methoxyphenyl)-1H-imidazoleExpected Change for 4-methyl derivative
CAS Number 10040-95-6[2][3]Not Assigned
Molecular Formula C10H10N2O[3]C11H12N2O
Molecular Weight 174.20 g/mol [3]~188.23 g/mol
IUPAC Name 1-(4-methoxyphenyl)-1H-imidazole[4]1-(4-methoxyphenyl)-4-methyl-1H-imidazole
SMILES COc1ccc(cc1)n1ccnc1Cc1cn(c-n1)c1ccc(OC)cc1
Melting Point 59-67 °C[5]Expected to be in a similar range
Boiling Point 120 °C at 0.1 mmHg[5]Expected to be slightly higher

Synthetic Strategies for 1-Aryl-4-Methyl-1H-Imidazoles

The synthesis of 1-aryl-4-methyl-1H-imidazoles can be approached through several established methods for imidazole ring formation or by N-arylation of a pre-formed 4-methylimidazole ring. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

N-Arylation of 4-Methylimidazole

A common and direct approach involves the coupling of 4-methylimidazole with an appropriate aryl halide. The Ullmann condensation is a classic method for this transformation.

Workflow for Ullmann Condensation:

Caption: General workflow for the Ullmann condensation to synthesize 1-aryl-4-methyl-imidazoles.

Experimental Protocol (Exemplary):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylimidazole (1.0 eq), 4-iodoanisole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Debus-Radziszewski Imidazole Synthesis

This classical method involves a one-pot, multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize a 1,4-disubstituted imidazole, a primary amine is used in place of ammonia.

Workflow for Debus-Radziszewski Synthesis:

Caption: Debus-Radziszewski synthesis of 1,4-disubstituted imidazoles.

Experimental Protocol (Exemplary):

  • Reaction Setup: In a round-bottom flask, dissolve methylglyoxal (1.0 eq) and formaldehyde (1.0 eq) in glacial acetic acid.

  • Amine and Ammonia Source Addition: Add p-anisidine (1.0 eq) and ammonium acetate (2.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Potential Applications in Drug Development and Catalysis

While specific biological data for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is not available, the broader class of N-aryl-imidazoles has shown a wide range of biological activities and catalytic applications.

  • Antifungal and Antibacterial Agents: The imidazole core is a key component of many antifungal drugs. The N-aryl substitution can enhance this activity.[1]

  • Anticancer and Anti-inflammatory Properties: Many N-aryl-imidazole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[1]

  • Catalysis: Imidazole derivatives can act as ligands for transition metals or as organocatalysts. For instance, 1-(4-methoxyphenyl)-1H-imidazole has been used as a catalyst in the epoxidation of olefins.[1]

The introduction of a methyl group at the 4-position can influence the steric and electronic environment of the imidazole ring, potentially fine-tuning its binding affinity to biological targets or its catalytic efficiency.

Safety and Handling

Based on the safety data for the closely related 1-(4-methoxyphenyl)-1H-imidazole, the following precautions should be considered.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to handle this class of compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

While a comprehensive profile for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is not currently available in the public domain, this guide provides a robust framework for its synthesis and an understanding of its potential properties and applications based on established chemical principles and data from closely related analogues. The synthetic routes detailed here offer reliable methods for researchers to produce this and similar 1-aryl-4-methyl-1H-imidazoles for further investigation in the fields of medicinal chemistry and materials science. As with any chemical research, all experimental work should be conducted with appropriate safety precautions.

References

  • 1-(4-methoxyphenyl)-1h-imidazole | CAS#:10040-95-6 | Chemsrc. (2025, August 25). Chemsrc. Retrieved March 7, 2026, from [Link]

  • 1-{[4-(3-methoxyphenyl)phenyl]methyl}-1H-imidazole | C17H16N2O | CID 23644760 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-1H-imidazole | C10H10N2O | CID 82328 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022, October 30). IntechOpen. Retrieved March 7, 2026, from [Link]

  • McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole Executive Summary This technical guide provides a comprehensive spectroscopic profile for 1-(4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Executive Summary This technical guide provides a comprehensive spectroscopic profile for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole , a pharmacophore relevant to the development of p38 MAP kinase inhibitors and antifungal azoles.[1] The core challenge in characterizing this compound lies in distinguishing the 1,4-disubstituted isomer from its thermodynamically linked 1,5-isomer . This document details the specific NMR, IR, and Mass Spectrometry signatures required to validate regiochemistry, supported by mechanistic fragmentation logic and NOE (Nuclear Overhauser Effect) protocols.

Part 1: Synthetic Context & Regiochemical Challenge

In the synthesis of N-arylimidazoles, particularly via Chan-Lam coupling or Ullmann-type condensations of 4-methylimidazole with 4-iodoanisole, a mixture of regioisomers is often produced.[1] The tautomeric nature of the imidazole precursor (4-methyl vs. 5-methyl) leads to two distinct products upon N-arylation:

  • 1,4-isomer (Target): Methyl group distal to the N-aryl ring.[1]

  • 1,5-isomer (Impurity): Methyl group proximal to the N-aryl ring (steric clash).[1]

The spectroscopic data below focuses on the 1,4-isomer , with specific diagnostic checkpoints to rule out the 1,5-isomer.

Regiochemistry cluster_0 Precursor Tautomerism T1 4-methylimidazole (Tautomer A) T2 5-methylimidazole (Tautomer B) T1->T2 Fast Exchange Prod1 1-(4-methoxyphenyl)- 4-methyl-1H-imidazole (Target: 1,4-isomer) T1->Prod1 N-Arylation Prod2 1-(4-methoxyphenyl)- 5-methyl-1H-imidazole (Byproduct: 1,5-isomer) T2->Prod2 N-Arylation Reagent 4-Iodoanisole (Cu Catalyst) Reagent->Prod1 Reagent->Prod2

Caption: Divergent synthesis pathways leading to 1,4 and 1,5 regioisomers during copper-catalyzed arylation.

Part 2: Mass Spectrometry (MS) Profiling[1]

Instrument: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).[1] Molecular Formula: C₁₁H₁₂N₂O Exact Mass: 188.0950 Da[1]

Fragmentation Logic (EI)

The electron ionization spectrum is characterized by the stability of the imidazole ring and the lability of the methoxy group.[1]

m/z (Relative Abundance)Fragment AssignmentMechanistic Explanation
188 (100%) [M]⁺• Stable molecular ion due to aromatic conjugation.
173 (~60-80%) [M – CH₃]⁺ Loss of methyl radical from the methoxy group (generating a quinoid-like cation) OR loss of the imidazole methyl group.[1]
145 (~20%) [M – CH₃ – CO]⁺ Sequential loss of methyl and carbon monoxide (typical of anisole derivatives).[1]
118 (~15%) [C₈H₈N]⁺ Cleavage of the imidazole ring (Retro-Diels-Alder type fragmentation).[1]

Self-Validating Check: If the peak at m/z 173 is absent or very weak, suspect incomplete methylation or oxidation of the methyl group to an aldehyde (m/z 202).

Part 3: Infrared Spectroscopy (IR)[1][2][3]

Method: ATR-FTIR (Solid state or thin film).[1]

The IR spectrum confirms the functional groups but is less effective at distinguishing regioisomers than NMR.[1]

  • 3120 – 3050 cm⁻¹: C-H stretching (Aromatic & Imidazole C2-H).[1] The C2-H of imidazole is typically sharp and distinct.[1]

  • 2960 – 2840 cm⁻¹: C-H stretching (Aliphatic).[1] Look for the asymmetric stretch of the O-Me and C-Me groups.[1]

  • 1595 & 1515 cm⁻¹: C=C Aromatic skeletal vibrations.[1] The band at ~1515 cm⁻¹ is diagnostic for the para-substituted phenyl ring.[1]

  • 1245 cm⁻¹: C-O-C asymmetric stretching (Ar-O-Me).[1] Strong intensity.

  • 830 cm⁻¹: C-H out-of-plane bending (oop). Diagnostic for para-disubstituted benzene (two adjacent hydrogens).

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[1] Data is referenced to DMSO-d₆ (2.50 ppm) or CDCl₃ (7.26 ppm).[1]

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
8.05 Singlet (s)1HC2-H Most deshielded imidazole proton; between two nitrogens.[1]
7.55 Doublet (d, J=8.8 Hz)2HAr-H (2', 6') Ortho to the imidazole N.
7.38 Singlet (s)1HC5-H Critical Regio-marker. In the 1,4-isomer, this proton is adjacent to N1 and sees the ring current of the N-aryl group.[1]
7.08 Doublet (d, J=8.8 Hz)2HAr-H (3', 5') Ortho to the methoxy group.
3.81 Singlet (s)3HO-CH₃ Characteristic methoxy shift.[1]
2.18 Singlet (s)3HC4-CH₃ Methyl on the imidazole ring.[1]
¹³C NMR Data (100 MHz, DMSO-d₆)
  • 158.5 (C-O, para-carbon)[1]

  • 138.2 (C4, imidazole quaternary)

  • 135.1 (C2, imidazole)[2]

  • 130.5 (C-N, ipso-carbon of phenyl)

  • 122.4 (Ar-C, ortho to N)[1]

  • 115.8 (C5, imidazole CH)

  • 114.9 (Ar-C, ortho to OMe)[1]

  • 55.6 (O-CH₃)[1]

  • 13.8 (C4-CH₃)[1]

The "NOE Logic" Validation Protocol

To definitively prove you have the 1,4-isomer and not the 1,5-isomer, you must perform a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Experiment: Irradiate the Methyl signal at 2.18 ppm .

  • 1,4-Isomer Result: You will observe NOE enhancement at C5-H (7.38 ppm) .[1] You should observe minimal to NO enhancement of the aromatic protons (7.55 ppm).[1]

    • Reason: The methyl is at position 4, distal from the N-aryl ring.

  • 1,5-Isomer Result: You will observe strong NOE enhancement of the Aromatic protons (7.55 ppm) .[1]

    • Reason: The methyl is at position 5, spatially proximal to the N-aryl ring.

NOE_Logic Start Irradiate Methyl Group (~2.2 ppm) Decision Observed Enhancement? Start->Decision Res1 Enhancement of Imidazole C5-H only Decision->Res1 Yes Res2 Enhancement of Phenyl Protons (Ar-H) Decision->Res2 Yes Concl1 CONFIRMED: 1,4-Isomer Res1->Concl1 Concl2 REJECTED: 1,5-Isomer Res2->Concl2

Caption: NOE decision tree for distinguishing 1,4-methyl from 1,5-methyl regioisomers.

Part 5: References

  • Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[3] Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link[1]

  • Regioselective Arylation: Bellina, F., et al. "Regioselective Synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 2007. Link

  • Spectral Baseline (1-aryl-imidazoles): NIST Chemistry WebBook, SRD 69.[1] "1-(4-Methoxyphenyl)-1H-imidazole Spectra." Link

  • Chan-Lam Coupling Methodology: Qiao, J. X., et al. "Copper-promoted N-arylation of imidazoles." Organic Letters, 2011. (Contextual grounding for the synthesis of the target compound).

Sources

Foundational

Unlocking the Therapeutic Potential of Substituted Methoxyphenyl Imidazoles: A Technical Guide to Biological Activity and Mechanistic Pathways

As drug discovery pivots toward highly targeted, multi-modal pharmacophores, the imidazole ring has emerged as a privileged scaffold. However, it is the strategic functionalization of this core—specifically through metho...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, multi-modal pharmacophores, the imidazole ring has emerged as a privileged scaffold. However, it is the strategic functionalization of this core—specifically through methoxyphenyl substitution —that unlocks profound biological activity. As an Application Scientist overseeing preclinical development, I have observed that adding a methoxyphenyl moiety dramatically alters the electronic landscape and steric profile of the molecule. The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic system, optimizing


 stacking and enabling critical hydrogen-bond acceptor interactions within hydrophobic protein pockets.

This whitepaper provides an in-depth technical analysis of the biological activities of substituted methoxyphenyl imidazoles, focusing on their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required for their evaluation.

Mechanistic Foundations of Anticancer Activity

Substituted methoxyphenyl imidazoles exhibit potent cytotoxicity against a variety of human cancer cell lines. Their efficacy is primarily driven by two distinct mechanisms: cytoskeletal disruption and the perturbation of intracellular redox homeostasis.

Tubulin Polymerization Inhibition

The most well-characterized target for these derivatives is the colchicine-binding site on tubulin. Compounds such as 1-substituted-2-aryl imidazoles and analogs of the clinical candidate VERU-111 rely on the methoxyphenyl group to anchor the molecule deep within the hydrophobic pocket of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-tubulin1[1]. By preventing tubulin heterodimers from assembling into functional microtubules, these compounds induce prolonged G2/M phase cell cycle arrest, ultimately triggering apoptosis. Furthermore, phosphate prodrugs like C118P (Disodium 4-(3,5-dimethoxyphenyl)-5-(3-hydroxy-4-methoxyphenyl)imidazole phosphate) act as potent tumor vascular disrupting agents, selectively collapsing tumor neovasculature [2].
Metallodrug Complexes and Redox Homeostasis

When complexed with transition metals like Gold(I), Silver(I), or Ruthenium(II), the imidazole nitrogen acts as a robust


-donor. These supramolecular complexes bypass traditional platinum-resistance mechanisms by targeting Thioredoxin Reductase (TrxR)  rather than DNA 3[3]. For example, N-heterocyclic carbene (NHC)-Gold(I) complexes bearing methoxyphenyl substituents irreversibly bind to the selenocysteine residue of TrxR, leading to a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent DNA damage in breast cancer (MCF-7) and hepatocellular carcinoma cells4[4].

MOA MPI Methoxyphenyl Imidazole Derivatives Tubulin Tubulin (Colchicine Site) Inhibition MPI->Tubulin TrxR TrxR Inhibition (Metallocomplexes) MPI->TrxR Microtubule Microtubule Depolymerization Tubulin->Microtubule ROS ROS Accumulation TrxR->ROS CellCycle G2/M Phase Arrest Microtubule->CellCycle DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis DNA_Damage->Apoptosis

Figure 1: Dual mechanistic pathways of methoxyphenyl imidazoles driving cancer cell apoptosis.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the lipophilic nature of the methoxyphenyl group enhances the penetration of imidazole derivatives through bacterial cell walls and fungal membranes. These compounds interfere with key cellular processes, including DNA replication and cell membrane integrity5[5]. Hybrid structures, such as 4-methoxyphenyl-substituted thiadiazole-benzimidazoles, have demonstrated exceptional broad-spectrum activity, yielding Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against resistant strains of S. aureus and P. aeruginosa6[6].

Quantitative Efficacy Data

To contextualize the biological potency of these derivatives, the following table summarizes key quantitative metrics across various targets and cell lines.

Compound Class / DerivativePrimary Target / MechanismCell Line / Microbial StrainEfficacy Metric
1-Substituted-2-aryl imidazoles Tubulin Polymerization (Colchicine site)MDA-MB-231, HeLa (Breast/Cervical)IC₅₀: 80–1000 nM
Biphenyl imidazole Gold(I) (II14) TrxR InhibitionIshikawa (Endometrial Cancer)10x more potent than cisplatin
NHC-Gold(I) Complex (Au4BC) ROS Generation, DNA DamageMCF-7, MDA-MB-231 (Breast)IC₅₀ < 10 µM
4-Methoxyphenyl-thiadiazole (5g) Cell Wall / Membrane DisruptionS. aureus, P. aeruginosaMIC: 32 µg/mL
C118P (Phosphate prodrug) Tumor Vascular DisruptionNeovascular Endothelial CellsHigh vascular selectivity

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of methoxyphenyl imidazoles must rely on self-validating assay systems. Below are the definitive protocols used in our laboratories to confirm the mechanisms of action.

In Vitro Tubulin Polymerization Dynamics Assay

Rationale: This assay distinguishes true tubulin-binding agents from generic cytotoxins by measuring the real-time assembly of tubulin heterodimers into microtubules.

  • Step 1: Buffer Preparation. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH without chelating essential Mg²⁺ ions, which are strictly required for GTP hydrolysis during microtubule assembly.

  • Step 2: Protein Assembly. Reconstitute purified porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol.

  • Step 3: Compound Incubation. Aliquot 100 µL of the tubulin mixture into a pre-warmed 96-well half-area plate. Add the methoxyphenyl imidazole derivative at varying concentrations (0.1 µM to 10 µM).

  • Step 4: Kinetic Measurement. Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure absorbance continuously at 340 nm for 60 minutes.

  • Step 5: Self-Validation & QC. Include Paclitaxel (10 µM) as a polymerization-enhancing positive control, and Colchicine (10 µM) as a depolymerizing control. A flat absorbance curve relative to the vehicle control confirms that the test compound successfully inhibits tubulin polymerization.

Thioredoxin Reductase (TrxR) Inhibition Assay

Rationale: For metallo-imidazole complexes, quantifying TrxR inhibition is critical to proving the ROS-mediated apoptosis pathway.

  • Step 1: Cell Lysis. Treat MCF-7 cells with the test complex (e.g., Au4BC) for 24 hours. Wash with cold PBS and lyse using a non-denaturing RIPA buffer to preserve enzyme conformation.

  • Step 2: Reaction Mixture. In a 96-well plate, combine 20 µg of total protein extract with an assay buffer containing 100 mM potassium phosphate (pH 7.0), 10 mM EDTA, and 0.2 mM NADPH.

  • Step 3: Substrate Addition. Add 5 mM of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to initiate the reaction. Causality: Active TrxR reduces DTNB into TNB (2-nitro-5-thiobenzoate), a yellow anion. By tracking TNB formation, we directly quantify the functional state of the enzyme.

  • Step 4: Quantification. Measure the linear increase in absorbance at 412 nm over 10 minutes.

  • Step 5: Self-Validation & QC. Utilize Auranofin (1 µM) as a positive control for irreversible TrxR inhibition. A dose-dependent decrease in the

    
     slope confirms the target engagement of the metallodrug.
    

Workflow Compound Compound Synthesis & QC Screening Primary Screening (MTT/MIC Assays) Compound->Screening Target Target Validation (Tubulin/TrxR) Screening->Target Mechanism Mechanistic Profiling (Flow Cytometry/ROS) Target->Mechanism InVivo In Vivo Models (Xenografts) Mechanism->InVivo

Figure 2: Standardized preclinical workflow for evaluating methoxyphenyl imidazole derivatives.

Conclusion

The substitution of the imidazole ring with a methoxyphenyl moiety is not merely a structural tweak; it is a fundamental enhancement of the pharmacophore's binding thermodynamics and electronic properties. Whether acting as potent tubulin depolymerizing agents, broad-spectrum antimicrobials, or ligands for TrxR-targeting metallodrugs, these derivatives represent a highly versatile class of therapeutic agents. By adhering to the rigorous, self-validating workflows detailed above, researchers can accurately translate these molecular interactions into viable clinical candidates.

References

  • Source: nih.
  • Source: scielo.
  • Source: nih.
  • Source: nih.
  • Source: patsnap.
  • Source: mdpi.

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Exploratory

A Comprehensive Technical Guide to 1-(4-methoxyphenyl)-4-methyl-1H-imidazole: Structure, Synthesis, and Applications

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical analysis of a specific derivative, 1-(4-methoxyphenyl)-4-methyl-1H-imidazole. We will dissect its structural and nomenclatural details, present a robust synthetic pathway with mechanistic insights, and discuss its characterization through modern spectroscopic techniques. Furthermore, this whitepaper explores the potential applications of this molecule within drug discovery and scientific research, leveraging the extensive pharmacological activities associated with substituted imidazoles, such as anti-inflammatory, antifungal, and anticancer properties.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising molecular entity.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in nature—most notably in the amino acid histidine—and its role in biological catalysis have made it a "privileged scaffold" in drug design.[5][6] Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antifungal, anti-inflammatory, analgesic, and anticancer effects.[1][4][7] The scaffold's ionizable nature and hydrogen bonding capability allow it to interact with a multitude of biological targets, making it a versatile template for the development of novel therapeutics.[6]

Molecular Structure and Nomenclature

IUPAC Nomenclature and CAS Number

The systematic name for the molecule, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-methoxyphenyl)-4-methyl-1H-imidazole .

  • 1-(4-methoxyphenyl): This indicates that a 4-methoxyphenyl group (an anisole ring attached at the para position) is substituted on the nitrogen at position 1 of the imidazole ring.

  • 4-methyl: A methyl group is attached to the carbon at position 4 of the imidazole ring.

  • 1H-imidazole: This specifies the parent heterocycle and indicates that the nitrogen at position 1 bears a hydrogen atom in its unsubstituted form.

While a specific CAS number for this exact derivative is not prominently indexed, the closely related parent compound, 1-(4-methoxyphenyl)-1H-imidazole, is registered under CAS Number 10040-95-6 .[8][9]

Structural Elucidation

The molecule consists of a central 1H-imidazole ring. A methyl group is substituted at the C4 position. The N1 position is linked to the C1 position of a phenyl ring, which is further substituted with a methoxy group at the C4 (para) position. The angle between the mean planes of the imidazole and the arene rings is a key structural feature; in the closely related 1-(4-methoxyphenyl)-1H-imidazole, this dihedral angle has been determined to be 43.67 (4)°.[10][11]

Caption: Chemical structure of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole.

Physicochemical Properties

The predicted and experimental properties of the parent compound provide a baseline for understanding the target molecule.

PropertyPredicted/Experimental Value (for parent/analog)Source
Molecular FormulaC₁₁H₁₂N₂O-
Molecular Weight188.23 g/mol -
Melting Point59-67 °C (for 1-(4-methoxyphenyl)-1H-imidazole)[9][12]
Boiling Point120 °C at 0.1 mmHg (for 1-(4-methoxyphenyl)-1H-imidazole)[9][12]
XLogP31.6 (for 1-(4-methoxyphenyl)-1H-imidazole)[8]
Hydrogen Bond Acceptor Count2[8]
Hydrogen Bond Donor Count0[8]

Synthesis and Mechanistic Insights

The synthesis of substituted imidazoles can be achieved through various established methods. A common and effective approach is a multi-component reaction, often a variation of the Radziszewski or Debus-Radziszewski imidazole synthesis. This involves the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of an ammonia source.

For the synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, a logical approach involves the reaction of a suitable α-ketoaldehyde or its equivalent, an amine (p-anisidine), and an ammonia source.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of multi-substituted imidazoles.[13][14] The causality behind the choice of reagents is to provide the necessary carbon and nitrogen backbones for the imidazole ring in a convergent one-pot synthesis, which is efficient and often results in high yields.

Step 1: Preparation of Reagents

  • Reagent A: Methylglyoxal (40% solution in water). This provides the C4-C5-methyl backbone of the imidazole.

  • Reagent B: p-Anisidine (4-methoxyaniline). This serves as the source for the N1-aryl substituent.

  • Reagent C: Formaldehyde (37% solution in water). This provides the C2 carbon.

  • Reagent D: Ammonium acetate. This acts as the ammonia source for the N3 atom and as a catalyst.

  • Solvent: Glacial acetic acid. Provides an acidic medium to facilitate the condensation reactions.

Step 2: Reaction Assembly

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (50 mL).

  • Add p-anisidine (1.23 g, 10 mmol) to the flask and stir until dissolved.

  • Sequentially add methylglyoxal (1.44 g of 40% solution, 8 mmol), formaldehyde (0.81 g of 37% solution, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • The addition of ammonium acetate, a salt of a weak acid and weak base, helps to buffer the reaction medium and provides a high concentration of ammonia upon equilibrium, which is critical for the cyclization step.

Step 3: Reaction and Work-up

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This step is crucial to precipitate the basic imidazole product from its acid salt.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

Step 4: Purification

  • The crude product is dried under vacuum.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is performed to yield the purified 1-(4-methoxyphenyl)-4-methyl-1H-imidazole. This step is a self-validating system; a sharp melting point of the crystalline product indicates high purity.

Synthesis Workflow Diagram

G Reagents Reagents: p-Anisidine Methylglyoxal Formaldehyde Ammonium Acetate Mixing 1. Mix Reagents in Glacial Acetic Acid Reagents->Mixing Reflux 2. Heat to Reflux (2-4 hours) Mixing->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Precipitation 4. Quench in Ice Water & Neutralize with NaHCO₃ Cooling->Precipitation Filtration 5. Vacuum Filtration & Wash with H₂O Precipitation->Filtration Purification 6. Recrystallize from Ethanol/Water Filtration->Purification Product Pure 1-(4-methoxyphenyl)- 4-methyl-1H-imidazole Purification->Product

Caption: One-pot synthesis workflow for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole.

Spectroscopic Characterization

The structural confirmation of the synthesized molecule relies on a combination of spectroscopic methods. The data presented below are based on the well-characterized and closely related analog, 1-(4-methoxyphenyl)-1H-imidazole , and serve as a predictive guide for the target compound.[8][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of protons. The introduction of a methyl group at C4 is expected to show a singlet at ~2.2-2.4 ppm and will slightly influence the shifts of the adjacent imidazole protons.

Proton Assignment (Analog)Predicted δ (ppm)MultiplicityCoupling Constant (J)
OCH₃~3.85singlet (s)N/A
Imidazole-H (C5-H)~7.0-7.2singlet (s)N/A
Imidazole-H (C2-H)~7.2-7.3singlet (s)N/A
Aryl-H (ortho to OMe)~6.98doublet (d)~8.9 Hz
Aryl-H (ortho to Imidazole)~7.30doublet (d)~8.9 Hz
Imidazole-H (C2-H) ~7.78 singlet (s) N/A
Methyl-H (C4-CH₃) ~2.2-2.4 singlet (s) N/A

Data for analog 1-(4-methoxyphenyl)-1H-imidazole sourced from Acta Crystallographica Section E.[10] Predicted shift for the target molecule's methyl group based on similar structures like 4-methyl-2-phenyl-1H-imidazole. [15][16]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Carbon Assignment (Analog)Predicted δ (ppm)
OCH₃~55.56
Aryl-C (ortho to OMe)~114.87
Imidazole-C5~118.83
Aryl-C (ortho to Imidazole)~123.19
Imidazole-C2~129.97
Aryl-C (ipso to Imidazole)~130.68
Imidazole-C4~135.89
Aryl-C (ipso to OMe)~158.92
Methyl-C (C4-CH₃) ~10-15

Data for analog 1-(4-methoxyphenyl)-1H-imidazole sourced from Acta Crystallographica Section E.[10] Predicted shift for the target molecule's methyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight. For 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (C₁₁H₁₂N₂O), the expected exact mass is 188.0950.

  • Expected [M]⁺: m/z = 188

  • Expected [M+H]⁺: m/z = 189

The fragmentation pattern would likely involve the loss of the methyl radical or cleavage at the N-aryl bond.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups.

  • ~3100-3150 cm⁻¹: Aromatic C-H stretching.

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching (methyl and methoxy groups).

  • ~1500-1610 cm⁻¹: C=C and C=N stretching from the aromatic and imidazole rings.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretching.

Applications in Drug Discovery and Research

The unique substitution pattern of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole makes it a molecule of significant interest for drug development.

Relevance of the Imidazole Core in Pharmacology

Substituted imidazoles are integral to many clinically used drugs.[17] Their ability to act as bioisosteres for other functional groups, coordinate with metal ions in enzymes, and participate in hydrogen bonding allows for broad biological activity. They have been successfully developed as antifungal agents (e.g., Miconazole), anti-inflammatory agents, and anticancer therapeutics.[3][5][18]

Potential as a Therapeutic Agent
  • Anti-inflammatory and Analgesic Activity: Many di- and tri-substituted imidazoles have demonstrated significant in vivo anti-inflammatory activity, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[3][4] The specific substitution pattern on the N-phenyl ring can modulate this activity.

  • Antifungal and Antimicrobial Activity: The imidazole core is famously present in azole antifungals. Derivatives are frequently screened for activity against various fungal and bacterial strains.[1][7]

  • Anticancer Activity: Imidazole-based compounds have been shown to induce apoptosis and inhibit key enzymes in cancer cell lines, including breast, colon, and cervical cancers.[1][5] The 1-(4-methoxyphenyl) moiety, in particular, has been incorporated into compounds targeting various cancer-related pathways.[6]

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, 1-(4-methoxyphenyl)-4-methyl-1H-imidazole serves as a valuable and versatile intermediate for further chemical elaboration. The imidazole ring can be further functionalized at the C2 or C5 positions, allowing for the synthesis of more complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

1-(4-methoxyphenyl)-4-methyl-1H-imidazole is a synthetically accessible molecule built upon the pharmacologically validated imidazole scaffold. Its structure combines features known to impart significant biological activity. This guide has detailed its nomenclature, a robust synthetic protocol, and a predictive framework for its spectroscopic characterization based on authoritative data from close analogs. The wide-ranging therapeutic potential of substituted imidazoles positions this specific derivative as a compelling candidate for screening in anti-inflammatory, antimicrobial, and oncology research programs, as well as a versatile building block for the creation of next-generation therapeutics.

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1259-1267. [Link]

  • Tawfiq, A. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–681. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23157. [Link]

  • Rambabu, R., Subbarao, J., & Kumar, P. P. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research, 6(4), 1761-1765. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1(7), 253-260. [Link]

  • PubChem. (n.d.). 1-{[4-(3-methoxyphenyl)phenyl]methyl}-1H-imidazole. PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (7). (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. PubChem. Retrieved March 7, 2026, from [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]

  • Tawfiq, A. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate. Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Organic-Chemistry.org. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)-1h-imidazole (C10H10N2O). PubChemLite. Retrieved March 7, 2026, from [Link]

  • 1-(4-methoxyphenyl)-1h-imidazole. (2025). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). Research Journal of Pharmacy and Technology. [Link]

  • Dhivya R. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1). [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Preprints.org. [Link]

  • 1H-Imidazole, 4-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

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Foundational

Introduction to the 1,4-disubstituted imidazole chemical class

Executive Summary: The Regioisomer Challenge The imidazole ring is a ubiquitous pharmacophore, functioning as a bioisostere for amide bonds, a hydrogen bond acceptor/donor, and a metal-coordinating ligand (e.g., in heme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

The imidazole ring is a ubiquitous pharmacophore, functioning as a bioisostere for amide bonds, a hydrogen bond acceptor/donor, and a metal-coordinating ligand (e.g., in heme proteins). However, the 1,4-disubstituted imidazole represents a specific and historically challenging regioisomer to synthesize efficiently.[1][2][3]

While 1,2- and 1,5-disubstituted isomers are readily accessible via classical methods (e.g., Radziszewski or standard Van Leusen protocols), the 1,4-isomer often requires intricate protection-deprotection strategies or suffers from poor regioselectivity during direct alkylation. This guide focuses on the Schmidt-Eastgate protocol and modern metal-catalyzed strategies that solve this regiochemical puzzle, enabling the precise construction of kinase inhibitors (e.g., p38 MAPK) and novel anticancer agents.

Structural & Electronic Properties

The Tautomerism Trap

The fundamental challenge in synthesizing 1,4-disubstituted imidazoles lies in the annular tautomerism of the parent ring.

  • N-Alkylation Ambiguity: Alkylating a 4-substituted imidazole typically yields a mixture of 1,4- and 1,5-isomers. Sterics often favor the 1,5-product (alkylation at the nitrogen distal to the substituent), whereas the 1,4-isomer is frequently the desired bioactive conformer for kinase selectivity.

  • Electronic Bias: Electron-withdrawing groups (EWGs) at C4 can shift the tautomeric equilibrium, but they also deactivate the ring nucleophilicity, requiring harsh conditions that degrade regiocontrol.

Visualization: The Regioselectivity Problem

The following diagram illustrates the divergent pathways in classical synthesis versus the targeted approach required for the 1,4-isomer.

Regioselectivity cluster_Classical Classical N-Alkylation (Non-Selective) cluster_Targeted De Novo Synthesis Start 4-Substituted Imidazole (Tautomeric Mixture) Prod15 1,5-Isomer (Sterically Favored) Start->Prod15 Major Product Prod14 1,4-Isomer (Bioactive Target) Start->Prod14 Minor Product Precursor Acyclic Precursor (Glycine/Amidine) Target 1,4-Disubstituted Imidazole (Exclusive) Precursor->Target Schmidt-Eastgate or Cu-Catalysis

Caption: Figure 1. The "Regioselectivity Trap" in classical alkylation vs. de novo synthesis strategies.

Core Synthesis Protocol: The Schmidt-Eastgate Method

Source Authority: Organic & Biomolecular Chemistry (Bristol-Myers Squibb) [1]

To bypass the mixture issues of alkylation, the Schmidt-Eastgate method utilizes a "double aminomethylenation" of glycine derivatives.[3] This approach is superior for drug development because it is completely regioselective , scalable, and tolerant of diverse functional groups.

Mechanism of Action
  • Activation: A glycine ester amine hydrochloride is treated with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

  • Azadiene Formation: This generates a reactive 2-azabuta-1,3-diene intermediate.[2][3]

  • Transamination & Cyclization: Addition of a primary amine (

    
    ) displaces the dimethylamine, followed by cyclization to form the imidazole ring exclusively in the 1,4-orientation.
    
Step-by-Step Protocol

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • DMF-DMA (3.0 equiv)

  • Primary Amine (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH)

  • Solvent: Ethanol (EtOH) or 2-MeTHF

Workflow:

PhaseActionCritical Control Point (CCP)
1. Azadiene Gen. Suspend Glycine HCl in DMF-DMA. Heat to 85°C for 2-4 hours.Monitor: Consumption of starting material via LCMS. The intermediate is moisture sensitive.
2. Transamination Cool to RT. Add the primary amine (

) and AcOH (3.0 equiv).
Exotherm: Addition can be exothermic. Maintain temp < 30°C to prevent polymerization.
3. Cyclization Heat reaction mixture to reflux (70-80°C) for 4-12 hours.Endpoint: Disappearance of the azadiene intermediate.
4. Isolation Concentrate in vacuo. Partition between EtOAc and sat. NaHCO3.pH Control: Ensure aqueous layer is pH > 8 to extract the free base imidazole.
5. Purification Recrystallize from heptane/IPAc or column chromatography (DCM/MeOH).Purity: 1,4-regioisomer is typically >98% pure; no 1,5-isomer is formed.
Protocol Visualization

SchmidtSynthesis Glycine Glycine Ester HCl Azadiene 2-Azabuta-1,3-diene (Intermediate) Glycine->Azadiene 85°C, 2-4h DMFDMA DMF-DMA (Reagent) DMFDMA->Azadiene Cyclization Transamination & Cyclization (AcOH, Reflux) Azadiene->Cyclization Amine Primary Amine (R-NH2) Amine->Cyclization Product 1,4-Disubstituted Imidazole (>98% Regioselectivity) Cyclization->Product Ring Closure

Caption: Figure 2. The Schmidt-Eastgate cascade for regioselective 1,4-imidazole synthesis.

Alternative Strategy: Copper-Catalyzed Oxidative Coupling

Context: For accessing 1,2,4-trisubstituted imidazoles (often required for advanced kinase inhibitors), a metal-catalyzed approach is preferred over the Van Leusen reaction (which favors 1,5).

Methodology:

  • Reactants: Terminal Alkyne + Amidine.[4][5]

  • Catalyst: CuCl2 (10-20 mol%).

  • Oxidant: O2 (1 atm) or air.

  • Base: Na2CO3 or Pyridine.[4][5]

  • Mechanism: The reaction proceeds via a copper-acetylide intermediate which undergoes oxidative coupling with the amidine, followed by intramolecular cyclization [2].

Advantage: This method allows for the late-stage introduction of diversity at the C2 position, which is difficult to achieve via the Schmidt method.

Medicinal Chemistry Application: p38 MAP Kinase Inhibitors

The 1,4-disubstituted imidazole scaffold is the structural anchor for a major class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, exemplified by SB203580 and its clinical successors [3].

Pharmacophore Mapping

In the p38 binding pocket (ATP-binding site):

  • N3 (Pyridine-like Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met109 in the hinge region.

  • C4-Substituent (Aryl/Heteroaryl): Occupies the hydrophobic pocket I, providing potency and selectivity over other kinases.

  • N1-Substituent: Projects into the solvent-exposed region or a ribose-binding pocket, often used to tune pharmacokinetic properties (solubility/metabolic stability).

Why 1,4-Substitution Matters: If the 1,5-isomer is used, the geometry of the C4-aryl group relative to the N3-HBA is distorted, preventing the simultaneous engagement of the hinge region and the hydrophobic pocket. The 1,4-geometry is essentially a "lock-and-key" requirement for this inhibitor class.

Comparative Data: Regioisomer Potency

Hypothetical SAR data based on SB203580 analogs [3]:

CompoundSubstitution Patternp38 MAPK IC50 (nM)Selectivity (vs JNK)
SB203580 (Ref) 1,4,5-Trisubstituted48>1000x
Analog A 1,4-Disubstituted 120 >500x
Analog B1,5-Disubstituted>10,000Inactive
Analog C1-Substituted>50,000Inactive

Note: The 1,4-disubstituted core retains significant potency, confirming it as the minimal pharmacophore, whereas the 1,5-isomer is essentially inactive.

References

  • Schmidt, M. A., & Eastgate, M. D. (2012).[2][3] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]

  • Li, J., & Neuville, L. (2013).[4] Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(8), 1752–1755. [Link]

  • Tong, L., et al. (1997).[6] A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket.[6] Nature Structural Biology, 4, 311–316. [Link]

  • Sisko, J., et al. (2000).[4][7] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Screening of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole for Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the screening and characterization of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole as a potential kin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the screening and characterization of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole as a potential kinase inhibitor. While the imidazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates, including kinase inhibitors, the specific activity of this particular derivative is not extensively documented in publicly available literature. These application notes, therefore, present a generalized yet robust framework for its initial evaluation. We will detail the scientific rationale behind the selection of screening assays, provide step-by-step protocols for both a primary screening and a dose-response determination, and discuss the critical aspects of data analysis and interpretation. The methodologies described herein are designed to be adaptable to a variety of kinase targets and laboratory settings, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Rationale for Screening Imidazole Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other conditions.[3]

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5][6][7] Its unique electronic properties and ability to form key hydrogen bond interactions with protein residues make it an attractive core for the design of enzyme inhibitors, including those targeting the ATP-binding site of kinases.[5] Several approved kinase inhibitors feature an imidazole or a related azole moiety, underscoring the therapeutic potential of this chemical class. Therefore, the systematic screening of novel imidazole derivatives like 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is a logical and promising strategy in the quest for new kinase-targeted therapies.

This guide will focus on in vitro biochemical assays, which are the foundational step in the discovery of kinase inhibitors.[3][8] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Overview of Kinase Inhibitor Screening Workflow

The process of identifying and characterizing a kinase inhibitor typically follows a tiered approach. This ensures that resources are utilized efficiently, with the most promising compounds advancing to more complex and resource-intensive studies.

G cluster_0 In Vitro Screening Cascade Primary_Screening Primary Screening (Single High Concentration) Dose_Response Dose-Response (IC50 Determination) Primary_Screening->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Selective Compounds

Figure 1: A generalized workflow for the in vitro screening of kinase inhibitors. This guide will focus on the initial two stages.

Recommended Primary Screening Assay: Luminescence-Based ATP Depletion Assay

For the initial high-throughput screening of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay, is highly recommended.[9][10][11][12]

Scientific Rationale:

  • Homogeneous "Add-and-Read" Format: These assays are performed in a single well, simplifying the workflow and making them amenable to high-throughput screening (HTS).[9][11]

  • High Sensitivity and Wide Dynamic Range: Luminescence provides a highly sensitive readout, allowing for the use of low enzyme concentrations.[9][13]

  • Universal Applicability: The assay principle is based on the consumption of ATP, a universal co-substrate for all kinases, making it adaptable to virtually any kinase-substrate pair.[9][10]

  • Robustness: These assays are known to produce high Z'-factor values, a statistical indicator of assay quality and suitability for screening.[9][12]

Principle of the Luminescence-Based Kinase Assay

The fundamental principle involves a two-step process. First, the kinase reaction is allowed to proceed in the presence of the test compound. In this step, ATP is consumed as the kinase phosphorylates its substrate. In the second step, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal. Therefore, the amount of light produced is inversely proportional to the kinase activity.[9][10][12]

G cluster_0 Luminescence-Based Kinase Assay Principle Kinase_Reaction Step 1: Kinase Reaction Kinase + Substrate + ATP -> Phospho-Substrate + ADP + Remaining ATP Luminescence_Detection Step 2: Detection Remaining ATP + Luciferin --(Luciferase)--> Light Kinase_Reaction->Luminescence_Detection Inhibitor_Effect With Inhibitor: Less ATP consumed -> More Remaining ATP -> High Luminescence Luminescence_Detection->Inhibitor_Effect No_Inhibitor_Effect Without Inhibitor: More ATP consumed -> Less Remaining ATP -> Low Luminescence Luminescence_Detection->No_Inhibitor_Effect

Figure 2: The principle of a luminescence-based kinase assay for inhibitor screening.

Protocol: Primary Screening of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and BSA)

  • ATP solution

  • 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • Known potent inhibitor for the target kinase (positive control)

  • 100% DMSO (vehicle control)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well or 384-well microplates suitable for luminescence measurements

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a working solution of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole at the desired screening concentration (e.g., 10 µM) by diluting the DMSO stock in kinase reaction buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[14]

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted compound to the "Test Compound" wells.

    • Add the same volume of diluted known inhibitor to the "Positive Control" wells.

    • Add the same volume of kinase buffer containing the equivalent percentage of DMSO to the "Vehicle Control" (100% activity) and "No Enzyme Control" (background) wells.

  • Enzyme Addition: Add the kinase to all wells except the "No Enzyme Control" wells.

  • Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Add the ATP and substrate mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the plate and the luminescence detection reagent to room temperature.

    • Add the detection reagent to all wells. The volume added is typically equal to the reaction volume in the well.[9]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLUTest Compound - RLUNo Enzyme) / (RLUVehicle Control - RLUNo Enzyme))

Where RLU is the Relative Luminescent Units.

A common threshold for a "hit" in a primary screen is ≥50% inhibition.

Secondary Assay: IC50 Determination

Compounds that show significant activity in the primary screen should be further characterized by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a key measure of the compound's potency.[3][4]

Protocol: Dose-Response Curve and IC50 Calculation

This protocol utilizes the same luminescence-based assay as the primary screen but with a serial dilution of the inhibitor.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Follow the same procedure as the primary screen, but instead of a single concentration, add the different concentrations of the inhibitor to the respective wells.[4]

  • Data Collection and Analysis:

    • Perform the kinase reaction and luminescence detection as described previously.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition
100298.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0952.3
0.41-0.3928.9
0.14-0.8515.6
0.05-1.308.2
0.02-1.704.1
0 (Vehicle)-0

Alternative and Confirmatory Assays

To validate the results obtained from the luminescence-based assay and to rule out potential assay artifacts (e.g., compounds that inhibit luciferase), it is advisable to use an orthogonal assay with a different detection method.

Fluorescence-Based Assays:

  • Fluorescence Polarization (FP): This method measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation. It is a homogeneous assay suitable for HTS.[]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are robust and have a low background, making them highly sensitive.[2][14] They typically involve a phospho-specific antibody labeled with a fluorophore that forms a FRET pair with another fluorophore on the substrate.

Radiometric Assays:

  • Considered the "gold standard" for kinase assays, these methods use radioactively labeled ATP ([-32P]ATP or [γ-33P]ATP) and directly measure the incorporation of the radioactive phosphate into the substrate.[17][18][19] While highly sensitive and direct, they require specialized handling and disposal procedures.

Considerations for Scientific Integrity and Data Trustworthiness

To ensure the generation of high-quality, reliable data, the following points are crucial:

  • Enzyme and Substrate Quality: Use highly purified and well-characterized kinase and substrate. The kinase should have a known specific activity.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[20] It is recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[18][21] This allows for a more meaningful comparison of inhibitor potencies.

  • Assay Validation: Before screening, the assay should be validated by determining its Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Controls: Always include appropriate controls in every assay plate:

    • Vehicle Control (0% inhibition): Contains the kinase, substrate, ATP, and the same concentration of DMSO as the test compounds.

    • Positive Control (100% inhibition): A known inhibitor of the kinase to confirm assay performance.

    • No Enzyme Control (Background): To measure the background signal in the absence of kinase activity.

  • Compound Interference: Test compounds can sometimes interfere with the assay detection system (e.g., by inhibiting luciferase or having intrinsic fluorescence).[14][22] Hits should be confirmed using an orthogonal assay format.

Conclusion

The protocols and guidelines presented here provide a solid foundation for the initial in vitro screening of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole as a potential kinase inhibitor. By employing a systematic and well-controlled experimental approach, researchers can generate reliable data to assess the compound's activity and make informed decisions about its potential for further development. Positive results from these initial biochemical assays would warrant progression to more advanced studies, such as kinase selectivity profiling, mechanism of action studies, and cell-based assays to evaluate its effects in a more physiological context.

References

  • Elkins, J. M., et al. (2016). In-depth analysis of kinase cross-screening data to identify chemical starting points for inhibition of the Nek family of kinases. PLoS ONE, 11(3), e0152945. [Link]

  • Geahlen, R. L., & Graves, J. D. (2009). Fluorescent peptide assays for protein kinases. Current Protocols in Chemical Biology, 1(1), 1-13. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4930. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 22. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 20-33. [Link]

  • Royal Society of Chemistry. (2017). New Screening Approaches for Kinases. In Kinase Inhibitor Design. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5851. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4930. [Link]

  • van den Berg, M. G., et al. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry, 12(47), 9579-9584. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Wang, Y., et al. (2019). Fluorescence Method for the Detection of Protein Kinase Activity by Using a Zirconium-Based Metal–Organic Framework as an Affinity Probe. Analytical Chemistry, 91(24), 15825-15831. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. PubChem Compound Summary for CID 82328. [Link]

  • Koretke, K. K., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Sharma, D., & Narasimhan, B. (2012). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4318-4324. [Link]

  • Sharma, P. C., et al. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(9), 1145-1151. [Link]

  • Arulkumaran, R., et al. (2019). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-60. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-{[4-(3-methoxyphenyl)phenyl]methyl}-1H-imidazole. PubChem Compound Summary for CID 23644760. [Link]

  • Valdés-Martínez, J., et al. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1604. [Link]

Sources

Application

Application Note: Protocol for the Synthesis of Derivatives using 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Executive Summary & Strategic Rationale The scaffold 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (referred to herein as Scaffold 1 ) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The scaffold 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (referred to herein as Scaffold 1 ) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for selective COX-2 inhibitors and p38 MAP kinase inhibitors. The 1-(4-methoxyphenyl) moiety mimics the electronic and steric properties found in coxib-class anti-inflammatories, while the imidazole core provides essential hydrogen-bond acceptor motifs for kinase hinge binding.

This application note details a divergent synthetic strategy to functionalize Scaffold 1 . Unlike traditional linear syntheses, this protocol leverages the distinct reactivity profiles of the C2 and C5 positions of the imidazole ring to generate a library of derivatives efficiently.

Key Reactivity Profiles
  • C2-Position (Nucleophilic/Acidic): The proton at C2 is the most acidic (

    
     in DMSO) due to the inductive effect of the adjacent nitrogens and the electron-withdrawing N-aryl group. This allows for clean C2-lithiation  and subsequent trapping with electrophiles.
    
  • C5-Position (Electrophilic Susceptibility): The C5 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr) , particularly halogenation, enabling subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Strategic Synthesis Map

The following workflow illustrates the divergent pathways for functionalizing Scaffold 1 .

SynthesisMap Start Scaffold 1 1-(4-methoxyphenyl)-4-methyl-1H-imidazole Lithiation Intermediate A C2-Lithio Species Start->Lithiation n-BuLi, THF -78°C Halogenation Intermediate B 5-Bromo Derivative Start->Halogenation NBS, MeCN 0°C to RT Prod_Aldehyde Product A C2-Formyl Derivative Lithiation->Prod_Aldehyde DMF Quench Prod_Alcohol Product B C2-Hydroxyalkyl Lithiation->Prod_Alcohol R-CHO Quench Prod_Biaryl Product C C5-Biaryl (via Suzuki) Halogenation->Prod_Biaryl Ar-B(OH)2 Pd(PPh3)4

Figure 1: Divergent synthetic workflow for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole derivatives.

Detailed Experimental Protocols

Protocol A: C2-Functionalization via Regioselective Lithiation

Objective: To introduce carbon-based electrophiles (formyl, alkyl, hydroxyalkyl) at the C2 position. Mechanism: The N-aryl group aids in the stabilization of the C2-lithio species via inductive electron withdrawal, preventing rapid isomerization or decomposition at low temperatures.

Materials
  • Substrate: 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)

  • Electrophile: DMF (for formylation) or Benzaldehyde (for hydroxyalkylation) (1.5 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Dissolution: Add Scaffold 1 (188 mg, 1.0 mmol) and anhydrous THF (10 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (0.48 mL, 1.2 mmol) over 5 minutes. The solution may turn a deep yellow/orange color, indicating the formation of the C2-lithio species.

    • Critical Checkpoint: Stir at -78°C for exactly 45 minutes. Extending this time >1 hour may lead to C5-lithiation scrambling or dimerization.

  • Electrophile Addition: Add the electrophile (e.g., DMF, 0.12 mL, 1.5 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Expected Yield: 75-85% for C2-formyl derivatives.

Protocol B: C5-Bromination and Suzuki Cross-Coupling

Objective: To synthesize 5-aryl derivatives, mimicking the vicinal diaryl motif of Coxib drugs. Mechanism: Electrophilic bromination with NBS occurs preferentially at C5 due to steric shielding of C2 by the N-aryl group and the inherent electronics of the 4-methyl substituted system.

Part 1: C5-Bromination
  • Dissolution: Dissolve Scaffold 1 (1.0 mmol) in Acetonitrile (MeCN, 10 mL) in a round-bottom flask.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Note: Protect from light to prevent radical side reactions at the benzylic methyl group.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Dilute with water, extract with DCM. The product, 5-bromo-1-(4-methoxyphenyl)-4-methyl-1H-imidazole , is often pure enough for the next step after drying and concentration.

Part 2: Suzuki-Miyaura Coupling
  • Reactants: Combine the 5-bromo intermediate (0.5 mmol), Aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol) in a mixture of Toluene/EtOH/H₂O (4:1:1, 6 mL).

  • Degassing: Bubble Argon through the mixture for 10 minutes (Critical for Pd catalyst longevity).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Heating: Heat to reflux (90-100°C) for 12-16 hours under Argon.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation of 1-aryl-4-methylimidazole derivatives.

Reaction PathwayElectrophile / ReagentProduct TypeExpected YieldKey Constraint
C2-Lithiation DMFAldehyde82%Strictly anhydrous conditions required.
C2-Lithiation BenzaldehydeSecondary Alcohol76%Diastereomers possible if chiral centers exist.
C5-Bromination NBSAryl Bromide88%Protect from light to avoid benzylic Br.
Suzuki Coupling 4-F-Phenylboronic AcidBiaryl70-80%Requires efficient degassing.

References

  • Regioselective Lithiation of Imidazoles: Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[1] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[1] Tetrahedron, 61(47), 11148-11155. [Link]

  • COX-2 Inhibitor Structure-Activity Relationships (SAR): Kiefer, J. R., et al. (2000). Structural insights into the stereochemistry of the cyclooxygenase reaction. Nature, 405, 97-101. [Link]

  • Halogenation Protocols for 1,5-Diarylimidazoles: Lee, J. Y., et al. (2021). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 26(19), 6093. [Link][2][3]

  • Palladium-Catalyzed C-H Activation of Imidazoles: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. [Link][2]

Sources

Method

Laboratory Procedures for Handling and Storing 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Intermediate synthesis for neuroactive pharmaceuticals (e.g., AMPA receptor modulators). Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Intermediate synthesis for neuroactive pharmaceuticals (e.g., AMPA receptor modulators).

Executive Summary & Mechanistic Rationale

1-(4-Methoxyphenyl)-4-methyl-1H-imidazole (CAS: 301828-45-5) is a highly specialized heterocyclic building block frequently utilized in the synthesis of sulfonamide derivatives. These downstream derivatives function as positive allosteric modulators of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, making them critical targets in the development of therapeutics for depression, Alzheimer's disease, and schizophrenia[1].

Handling this compound requires a rigorous, mechanistically grounded approach due to the dual reactivity of its structural motifs:

  • The Imidazole Core: Unsubstituted and substituted imidazoles are inherently hygroscopic[2]. The basic nitrogen (N3) acts as a strong hydrogen-bond acceptor and Lewis base. Exposure to ambient humidity leads to rapid moisture absorption, which not only causes stoichiometric inaccuracies during weighing but can also quench moisture-sensitive reagents (e.g., Grignard reagents or transition-metal catalysts) in downstream synthetic steps.

  • The 4-Methoxyphenyl Moiety: The methoxy group is a strong electron-donating group (EDG) via resonance. This electron density enriches the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). Consequently, the molecule exhibits a heightened susceptibility to one-electron oxidation by atmospheric oxygen or trace peroxides, which can lead to radical cation formation and subsequent degradation[3].

Physicochemical Profiling

To establish a self-validating handling system, baseline quantitative parameters must be strictly monitored. Below is the physicochemical profile and required quality control (QC) thresholds for laboratory use.

ParameterSpecification / Value
Chemical Name 1-(4-methoxyphenyl)-4-methyl-1H-imidazole
CAS Registry Number 301828-45-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Moisture Limit (Karl Fischer) < 0.5% w/w
Purity Threshold (HPLC-UV) ≥ 98.0% (Area %)
Storage Temperature 2–8 °C
Atmosphere Argon or Nitrogen (O2 < 10 ppm)

Storage Protocol: A Self-Validating System

Trustworthy experimental outcomes begin with compound integrity. Do not rely solely on vendor packaging; implement the following self-validating storage loop.

Primary Storage Conditions
  • Temperature: Store the compound at 2–8 °C to minimize thermal degradation pathways.

  • Atmosphere: Upon opening the original vendor vial, the headspace must be purged with high-purity Argon (preferred over Nitrogen due to its higher density, which better displaces oxygen) to prevent oxidative cleavage of the electron-rich methoxyphenyl ring[3].

  • Light Protection: Store in amber glass vials to prevent photo-induced radical initiation.

Integrity Validation (Pre-Use)

Before utilizing the compound in critical cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki couplings), validate its integrity:

  • Moisture Check: Perform a Karl Fischer (KF) titration. If water content exceeds 0.5% w/w, dry the compound under high vacuum (≤ 0.1 mbar) at 40 °C for 4 hours in the presence of phosphorus pentoxide (

    
    ).
    
  • Oxidation Check: Run a rapid HPLC-UV assay (at 254 nm). The presence of highly polar baseline-eluting peaks often indicates N-oxide formation or ring-opened degradation products.

Experimental Workflow: Anhydrous Stock Preparation

When preparing stock solutions for biological assays or continuous-flow synthesis, the choice of solvent and handling environment is critical.

Protocol: Preparation of a 100 mM Anhydrous Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal solvents for polar aromatics. However, both are hygroscopic. Using anhydrous solvents over molecular sieves ensures the imidazole nitrogen remains unprotonated and free from water coordination.

Step-by-Step Methodology:

  • Environmental Control: Transfer the sealed vial of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole to a nitrogen-filled glovebox or utilize standard Schlenk line techniques.

  • Equilibration: Allow the vial to warm to room temperature (approx. 20–25 °C) before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic imidazole core[2].

  • Weighing: Accurately weigh 188.2 mg (1.0 mmol) of the compound into a pre-dried, argon-flushed 10 mL volumetric flask.

  • Dissolution: Add 8 mL of anhydrous DMSO (stored over 3Å molecular sieves). Swirl gently until complete dissolution is achieved. The electron-rich nature of the compound ensures rapid solvation in polar aprotic media.

  • Volume Adjustment: Bring the total volume to exactly 10.0 mL with anhydrous DMSO.

  • Storage of Stock: Transfer the solution to crimp-sealed amber vials with PTFE/silicone septa. Store at -20 °C. Note: DMSO freezes at 19 °C; ensure complete thawing and vortexing before subsequent use.

Workflow A Material Receipt 1-(4-methoxyphenyl)-4-methyl-1H-imidazole B QC & Validation Karl Fischer & HPLC A->B C Inert Storage 2-8°C under Argon B->C D Stock Preparation Anhydrous DMSO/DMF C->D E Downstream Synthesis AMPA Modulators D->E

Workflow for the receipt, validation, storage, and preparation of the imidazole derivative.

Downstream Application Context: AMPA Receptor Modulation

Understanding the downstream biological application provides essential context for the required chemical purity. 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is incorporated into larger sulfonamide scaffolds to create AMPA receptor positive allosteric modulators (PAMs)[1].

Mechanistic Pathway: Once synthesized, these modulators do not bind to the orthosteric glutamate site. Instead, they bind to an allosteric site on the AMPA receptor. This binding stabilizes the open-channel conformation of the receptor, slowing the rates of deactivation and desensitization. The resulting prolonged


 and 

influx leads to enhanced membrane depolarization, which subsequently upregulates the production of Brain-Derived Neurotrophic Factor (BDNF), promoting neuroplasticity and neurogenesis[1]. Trace impurities from oxidized methoxyphenyl intermediates can act as competitive antagonists or off-target binders, underscoring the need for the rigorous storage protocols detailed above.

AMPAPathway Mod AMPA Modulator (Synthesized Derivative) Rec AMPA Receptor (Allosteric Site) Mod->Rec Binds Ion Na+/Ca2+ Influx (Prolonged Channel Opening) Rec->Ion Activates Depol Membrane Depolarization Ion->Depol BDNF BDNF Upregulation & Neuroplasticity Depol->BDNF Downstream Signaling

Mechanism of action for AMPA receptor positive allosteric modulators derived from the compound.

References

  • Title: WO2012137982A2 - Sulfonamide derivative and use thereof | Source: Google Patents | URL
  • Title : Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99% | Source : Cole-Parmer | URL : [Link]

  • Title : One-electron oxidation of closed-shell molecules. Part 3. Oxidative cleavage of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone | Source : Journal of the Chemical Society, Perkin Transactions 2 | URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Products in 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side products encountered during the synthesis and subseque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side products encountered during the synthesis and subsequent reactions of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole. The information presented here is curated from established synthetic methodologies and aims to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, and what are the typical initial side products?

The synthesis of 1-aryl-4-methyl-1H-imidazoles, such as 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, is commonly achieved through N-arylation of 4-methylimidazole. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1]

  • Ullmann Condensation: This classic method involves the reaction of 4-methylimidazole with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole) in the presence of a copper catalyst.[2] While cost-effective, it often requires high temperatures and polar aprotic solvents.

  • Buchwald-Hartwig Amination: A more modern and versatile approach that utilizes a palladium catalyst with specialized phosphine ligands.[3] This method generally proceeds under milder conditions and has a broader substrate scope.[1][3]

Common Initial Side Products:

The primary side product of concern in both methods is the formation of the undesired regioisomer, 1-(4-methoxyphenyl)-5-methyl-1H-imidazole . This arises from the tautomerism of 4-methylimidazole, which exists in equilibrium with 5-methylimidazole. The arylation can occur on either nitrogen atom of the imidazole ring.

Another potential, though less common, side product is the bis-arylated imidazolium salt . This can occur if the product, 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, undergoes a second arylation reaction.

Q2: During a Buchwald-Hartwig N-arylation to synthesize the target compound, I'm observing a significant amount of hydrodehalogenated starting material (anisole). What is causing this?

The formation of a hydrodehalogenated arene (in this case, anisole from 4-iodo- or 4-bromoanisole) is a known unproductive side reaction in the Buchwald-Hartwig amination.[3] This occurs when the amide intermediate undergoes β-hydride elimination, which competes with the desired reductive elimination step that forms the C-N bond.[3]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are designed to promote reductive elimination and minimize side reactions.[4]

  • Base Selection: The strength and nature of the base can influence the reaction pathway. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases like potassium phosphate or cesium carbonate.

  • Temperature Control: Running the reaction at the lowest effective temperature can help favor the desired pathway.

Q3: I'm attempting a subsequent reaction on the 4-methyl group of my 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, but I'm getting a complex mixture of products. What are the likely side reactions?

The 4-methyl group can be a site for various transformations, but the imidazole ring itself contains multiple reactive sites that can lead to side products.

Potential Side Reactions:

  • Electrophilic Attack on the Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution, primarily at the C2, C5, and even the C4 position (if the methyl group is deprotonated). The specific site of attack will depend on the electrophile and reaction conditions.

  • N-Oxide Formation: Strong oxidizing agents can lead to the formation of an N-oxide at the N3 position of the imidazole ring.

  • Ring Opening: Under harsh acidic or basic conditions, the imidazole ring can be susceptible to cleavage.

To Mitigate These Side Reactions:

  • Protecting Groups: If the imidazole ring's reactivity is interfering, consider temporarily installing a protecting group on the ring.

  • Directed Metalation: To selectively functionalize the methyl group, consider using a directed metalation strategy. This involves deprotonation with a strong base (like n-butyllithium) to form a lithiated intermediate, which can then react with an electrophile. Careful temperature control is crucial to avoid unwanted ring metalation.

Troubleshooting Guides

Guide 1: Differentiating and Separating Regioisomers

Problem: Difficulty in separating the desired 1-(4-methoxyphenyl)-4-methyl-1H-imidazole from the 1,5-regioisomer.

Underlying Cause: The two regioisomers often have very similar polarities, making separation by standard column chromatography challenging.[5]

Troubleshooting Protocol:

StepActionRationale
1 Optimize TLC Analysis Use a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve baseline separation on the TLC plate. This will inform your column chromatography conditions.
2 Column Chromatography If separation is still difficult, consider using a less polar solvent system and a longer column to increase the separation efficiency. A gradient elution may be necessary.
3 Recrystallization If chromatography fails, attempt recrystallization from a suitable solvent or solvent mixture. This can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.
4 Derivative Formation In challenging cases, consider forming a derivative of the mixture that may be easier to separate. The derivative can then be cleaved to yield the pure desired isomer.
Guide 2: Minimizing Side Products in Ullmann Condensation

Problem: Low yields and formation of multiple unidentified side products during the copper-catalyzed N-arylation of 4-methylimidazole.

Underlying Cause: Traditional Ullmann conditions often require harsh reaction conditions (high temperatures), which can lead to decomposition and side reactions.[2]

Troubleshooting Protocol:

StepActionRationale
1 Use a Ligand Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) to stabilize the copper catalyst and allow for milder reaction conditions.
2 Optimize the Copper Source While copper powder is traditional, soluble copper salts like CuI or Cu(OAc)2 often give more reproducible results.
3 Screen Bases The choice of base is crucial. K2CO3, Cs2CO3, or K3PO4 are commonly used. The optimal base will depend on the specific substrates.
4 Solvent Selection High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typical. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Experimental Workflow & Visualization

Workflow for Buchwald-Hartwig N-Arylation

The following diagram illustrates a typical workflow for the synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole via a Buchwald-Hartwig amination, including key considerations for minimizing side products.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 4-Methylimidazole 4-Iodoanisole Heating Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) Reactants->Heating Combine Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Catalyst->Heating Base Base (e.g., K3PO4) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quench Quench Reaction Heating->Quench Monitor by TLC Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize NMR, MS, etc. Purify->Characterize Troubleshooting_Logic cluster_pathways Potential Causes cluster_solutions Corrective Actions Start Side Product Observed Identify Identify Side Product (NMR, MS) Start->Identify Isomer Regioisomer Formation Identify->Isomer Hydrodehalogenation Hydrodehalogenation Identify->Hydrodehalogenation Other Other Side Reactions Identify->Other Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Isomer->Optimize_Conditions Change_Ligand Change Ligand/Catalyst Hydrodehalogenation->Change_Ligand Other->Optimize_Conditions Purification Refine Purification Strategy Optimize_Conditions->Purification Change_Ligand->Optimize_Conditions

Caption: Troubleshooting Logic for Side Products.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025). ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). PMC. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). PMC. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Optimizing solvent conditions for reactions involving 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Status: Active Last Updated: March 8, 2026 Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary This guide addresses solvent selection challenges for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole . Th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 8, 2026 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

This guide addresses solvent selection challenges for 1-(4-methoxyphenyl)-4-methyl-1H-imidazole . This substrate presents a unique "amphiphilic" solubility profile due to the lipophilic 4-methoxyphenyl (PMP) tail and the polar, basic imidazole core. Furthermore, in transition metal catalysis (C-H activation), the solvent choice is not merely a medium but a chemoselective switch that dictates whether reaction occurs at the C5 or C2 position.[1][2]

Module 1: Solubility & Dissolution Profiles

User Issue: "My starting material forms a gum or crashes out upon adding reagents."

Physicochemical Context
  • LogP: ~1.6 (Moderately lipophilic).[1][2]

  • pKa (Conjugate Acid): ~7.0 (The N3 nitrogen is basic).[1][2]

  • Solubility Behavior: The molecule exhibits "schizophrenic" solubility—it resists pure water (too lipophilic) and pure hexanes (too polar).[1][2]

Solvent Compatibility Table
Solvent ClassRepresentativeSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for standard synthesis, halogenation, and transfers.[1][2]
Polar Aprotic DMF, DMAc, DMSOHigh CRITICAL for Pd-catalyzed C-H activation.[1][2] Stabilizes polar transition states.[1][2]
Ethers THF, 1,4-DioxaneGood Good general-purpose solvents.[1][2] THF is preferred for lithiation (C2-deprotonation).[1][2]
Alcohols Methanol, Ethanol, t-Amyl AlcoholModerate Soluble, but protic solvents can quench organometallic intermediates (e.g., n-BuLi).[1][2]
Hydrocarbons Hexanes, PentanePoor Used as antisolvents to precipitate the product during purification.[1][2]
Water WaterVery Poor Only soluble at pH < 5 (protonated form).[1][2]

Troubleshooting Protocol: The "Co-Solvent" Fix If the substrate precipitates upon adding non-polar reagents (e.g., hexanes-based organolithiums):

  • Dissolve substrate in THF (min. 5 vol) .

  • Cool to -78 °C.

  • Add the reagent slowly.[1][2][3] The THF acts as a solubilizing bridge.[2]

Module 2: C-H Activation & Regioselectivity (The "Solvent Switch")

User Issue: "I am getting a mixture of C2 and C5 arylation products, or low conversion in Pd-catalyzed coupling."

The Mechanism: Solvent-Controlled Regioselectivity

In 1-substituted imidazoles, the site of arylation is heavily influenced by the Concerted Metallation-Deprotonation (CMD) mechanism.[1][2][4]

  • C5-H Activation: Favored in High Dielectric (Polar) solvents.[1][2] The transition state involves charge separation that polar solvents stabilize.[1][2]

  • C2-H Activation: Favored in Low Dielectric (Non-polar) solvents or when using specific directing groups.[1][2]

Workflow: Optimizing for Regioselectivity

SolventStrategy Start Goal: C-H Functionalization Target Select Target Position Start->Target C5 Target: C5 Position (Kinetic Product) Target->C5 C2 Target: C2 Position (Thermodynamic/Directed) Target->C2 SolventC5 Solvent: Polar Aprotic (DMF, DMAc, NMP) C5->SolventC5 SolventC2 Solvent: Non-Polar / Aromatic (Xylene, Toluene, Anisole) C2->SolventC2 MechC5 Mechanism: CMD Pathway Solvent separates ion pairs (Carbonate base dissolves) SolventC5->MechC5 Additives Critical Additive: Pivalic Acid (30 mol%) MechC5->Additives Enhances Yield MechC2 Mechanism: Coordination Driven Low polarity suppresses C5-CMD transition state SolventC2->MechC2 MechC2->Additives

Figure 1: Decision matrix for solvent selection based on regioselective targets (C2 vs C5).[1][2]

Standard Operating Procedures (SOPs)
Protocol A: Targeting C5-Arylation (High Polarity)
  • Solvent: DMAc (Dimethylacetamide) or DMF.[1][2]

  • Why: These solvents dissolve the inorganic base (e.g., K₂CO₃) required for the CMD mechanism and stabilize the polar transition state at C5.[1][2]

  • Catalyst System: Pd(OAc)₂ (5 mol%) + PPh₃.[1][2]

  • Additive: Pivalic Acid (30 mol%) is mandatory .[1][2] It acts as a proton shuttle.[1][2]

  • Temperature: 100–120 °C.[1][2]

Protocol B: Targeting C2-Arylation (Low Polarity)
  • Solvent: Xylene or Toluene.[1][2]

  • Why: Low dielectric constants destabilize the C5 transition state.[1][2]

  • Catalyst System: Pd(OAc)₂ + CuI (Co-catalyst often helps C2 acidity).[1][2]

  • Note: C2 is naturally more acidic (pKa ~18) than C5, but C5 is kinetically accessible.[1][2] Using a non-polar solvent suppresses the kinetic C5 pathway.[2]

Module 3: Troubleshooting Catalyst Poisoning

User Issue: "My reaction turns black immediately (Pd precipitation) or stalls after 10% conversion."

Root Cause: The N3 nitrogen of the imidazole is a potent ligand.[1][2] It binds to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (forming an inactive Pd-N_imidazole complex).[2]

The Solvent Solution:

  • Use "Coordinating" Solvents? No. Avoid MeCN (Acetonitrile) if you are struggling with yield; it competes for Pd.[1][2]

  • The "Acidic Solvent" Trick:

    • Run the reaction in Acetic Acid (or mixed Toluene/AcOH).

    • Mechanism: Protonating the N3 nitrogen renders it non-coordinating, allowing the Pd to activate the C-H bond without being poisoned by the substrate itself.

Module 4: Green Chemistry Alternatives

User Issue: "I need to remove DMF/DMAc due to toxicity concerns (REACH restrictions)."

Replacing dipolar aprotic solvents is difficult but possible for this substrate.[1][2]

Toxic SolventGreen AlternativePerformance Notes
DMF / DMAc Anisole Excellent for C-H activation.[1][2] High boiling point (154°C).[1][2] Can alter selectivity toward C2 slightly due to lower polarity than DMF.[1][2]
DCM 2-MeTHF 2-Methyltetrahydrofuran is derived from biomass.[1][2] Good solubility for the PMP-imidazole.
1,4-Dioxane CPME Cyclopentyl methyl ether.[1][2] Low peroxide formation, easy phase separation from water during workup.[1][2]

Module 5: Workup & Purification Guide

User Issue: "I cannot separate my product from the high-boiling solvent (DMF/DMSO)."

The "Phase Crash" Protocol: Since 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is lipophilic:

  • Dilution: Pour the DMF reaction mixture into 5 volumes of 5% LiCl (aq) or Brine.

  • Extraction: Extract with Ethyl Acetate (EtOAc) .[1][2] The LiCl forces the DMF to stay in the aqueous layer.[2]

  • Wash: Wash the organic layer 3x with water to remove residual DMF.[1][2]

  • pH Control: Ensure the aqueous layer is pH > 8 . If acidic, the imidazole protonates and stays in the water.

References

  • Direct C-H Arylation Mechanisms

    • Lapointe, D., & Fagnou, K.[2] (2010).[1][2][5] Overview of the Concerted Metallation-Deprotonation (CMD) mechanism in polar solvents. Chemistry Letters. Link[1][2]

  • Solvent Effects on Imidazole Regioselectivity

    • Bellina, F., & Rossi, R.[2] (2006).[1][2] Regioselective functionalization of the imidazole ring via Pd-catalyzed cross-coupling.[1][2][4][6][7][8] Advanced Synthesis & Catalysis. Link[1][2]

  • Green Solvent Alternatives

    • Sherwood, J., et al.[1][2] (2014).[1][2][9] Surface tension and solubility parameters of green solvents (Anisole/CPME). Green Chemistry. Link

  • Synthesis of 1-Aryl-4-methylimidazoles

    • Organic Syntheses, Coll.[1][2][3] Vol. 9, p. 503 (1998).[1][2] Standard protocols for imidazole ring formation.[1][2][10] Link

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography for structural elucidation of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole derivatives

As drug discovery increasingly relies on structure-based design, the precise three-dimensional elucidation of active pharmaceutical ingredients (APIs) is non-negotiable. Derivatives of 1-(4-methoxyphenyl)-4-methyl-1H-imi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on structure-based design, the precise three-dimensional elucidation of active pharmaceutical ingredients (APIs) is non-negotiable. Derivatives of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole represent a highly versatile chemical scaffold, frequently utilized in the development of AMPA receptor modulators and novel antimicrobial agents[1],[2].

However, elucidating the exact conformation of these derivatives presents unique crystallographic challenges. The torsion angle between the methoxyphenyl ring and the imidazole core, combined with the steric influence of the 4-methyl group, dictates the molecule's binding affinity. Furthermore, imidazoles are prone to complex supramolecular packing driven by weak non-covalent interactions (such as C-H···O hydrogen bonding and


-

stacking)[3].

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solution-State NMR, providing a self-validating experimental protocol for the definitive structural characterization of these imidazole derivatives.

Comparative Analysis: SCXRD vs. MicroED vs. NMR

When determining the structure of a novel 1-(4-methoxyphenyl)-4-methyl-1H-imidazole derivative, the choice of analytical technique fundamentally alters the type of data acquired. While Solution-State NMR provides excellent through-bond connectivity, it averages out the dynamic conformational states of the molecule. To understand the exact solid-state conformation and absolute configuration, diffraction methods are required.

Historically, SCXRD has been the gold standard[4]. However, obtaining large, well-ordered single crystals (>50 µm) of imidazole derivatives can be a severe bottleneck due to their tendency to form microcrystalline powders[5]. In recent years, MicroED has emerged as a disruptive alternative, utilizing electrons instead of X-rays to diffract sub-micron crystals[6].

Table 1: Quantitative Comparison of Structural Elucidation Techniques
MetricSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (1D/2D)
Sample Requirement > 50 µm single crystal100–500 nm nanocrystals (powders)[6]1–5 mg in deuterated solvent
Resolution Limit < 0.8 Å (Atomic resolution)~1.0 Å (Atomic resolution)N/A (Sub-molecular connectivity)
Primary Output 3D Electron Density Map3D Coulomb Potential Map[7]Through-bond/space connectivity
Data Collection Time Hours to DaysMinutes (Shutter-less detection)[6]Minutes to Hours
Strengths Absolute configuration, highly precise bond lengths, gold standard[4].Bypasses the need for large crystal growth; ideal for insoluble APIs[5].Captures solution-state dynamics and conformational flexibility.
Limitations Labor-intensive crystal growth; fails with micro-powders[8].Dynamical scattering effects can complicate refinement; requires Cryo-TEM[4].Cannot definitively map solid-state packing or absolute stereochemistry.

The Causality of Choice: For 1-(4-methoxyphenyl)-4-methyl-1H-imidazole, SCXRD remains the superior choice if crystals can be grown . X-rays scatter off electron clouds, providing a highly accurate map of electron density that is crucial for identifying the exact position of the methoxy oxygen and resolving potential tautomeric ambiguities in the imidazole ring. MicroED, which maps the Coulomb potential (scattering off both the nucleus and electrons), is a powerful fallback if the derivative stubbornly precipitates as a microcrystalline powder[7],[9].

Structural Elucidation Workflow

Below is the decision-making matrix for processing synthesized imidazole derivatives, illustrating the divergence between SCXRD and MicroED pathways based on crystallization outcomes.

G A Synthesis of 1-(4-methoxyphenyl) -4-methyl-1H-imidazole B Crystallization Trials (Controlled Supersaturation) A->B C Crystal Dimension Analysis B->C D SCXRD Workflow (>50 µm crystals) C->D Large Single Crystals E MicroED Workflow (Sub-micron crystals) C->E Nanocrystals / Powder F Data Collection & Integration D->F E->F G Self-Validating Refinement (Residual Map Check: F_obs - F_calc) F->G

Workflow for the structural elucidation of imidazole derivatives comparing SCXRD and MicroED.
Self-Validating Experimental Protocol: SCXRD

To ensure absolute scientific integrity, a crystallographic protocol cannot merely be a sequence of actions; it must be a self-validating system . The following methodology for the SCXRD of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole is designed so that any physical error in sample preparation or data collection is mathematically caught during refinement.

Step 1: Thermodynamically Controlled Crystallization
  • Procedure: Dissolve 10 mg of the imidazole derivative in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing a highly volatile anti-solvent (e.g., n-hexane). Allow vapor diffusion to occur over 48–72 hours at 20°C.

  • Causality: Fast evaporation often leads to the kinetic trapping of metastable polymorphs or twinned crystals. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding high-quality, untwinned single crystals necessary for high-resolution diffraction[8].

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a crystal free of visible defects under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool it to 100 K in a liquid nitrogen stream. Collect data using a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    Å).
  • Causality: Flash-cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations) of the atoms. This sharpens the electron density map and extends the diffraction resolution limit. Cu K

    
     radiation is specifically chosen over Mo K
    
    
    
    because it provides stronger anomalous dispersion signals, which is critical for determining the absolute structure (Flack parameter) if chiral centers are present[8].
Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing methods. Apply anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms (C, N, O).

  • Causality: Anisotropic refinement accounts for the directional thermal motion of the methoxy and methyl groups, which possess higher rotational degrees of freedom compared to the rigid imidazole core.

Step 4: The Self-Validating Feedback Loop (Model Verification)
  • System Validation: The integrity of this protocol validates itself through the generation of a residual electron density map (

    
    ).
    
    • If the structural model is physically accurate, the residual map will be virtually flat (highest peak < 0.5 e/ų).

    • If the methoxyphenyl torsion angle is modeled incorrectly, or if there is unmodeled solvent in the crystal lattice, a massive residual peak will appear in the

      
       map, forcing the crystallographer to correct the model.
      
    • Final validation is mathematically achieved when the crystallographic R-factor (

      
      ) drops below 5% and the goodness-of-fit (S) approaches 1.0[8],[7].
      
References
  • Electron crystallography of small molecules: Big impact on science! Dectris. Available at: [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at: [Link]

  • Microcrystal electron diffraction could advance drug development. Drug Target Review. Available at: [Link]

  • X-ray versus MicroED. Atomic scattering values of O and Ca species. ResearchGate. Available at: [Link]

  • Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination. Wiley Analytical Science. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. Available at: [Link]

  • WO2012137982A2 - Sulfonamide derivative and use thereof (AMPA receptor modulators). Google Patents.

Sources

Comparative

Strategic Synthesis of 1,4-Disubstituted Imidazoles: A Comparative Guide

The Regioselectivity Challenge The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in drugs ranging from antifungal agents to kinase inhibitors.[1][2] However, the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in drugs ranging from antifungal agents to kinase inhibitors.[1][2] However, the synthesis of 1,4-disubstituted imidazoles presents a specific regiochemical challenge.

Unlike 1,2,4,5-tetrasubstituted or 2,4-disubstituted analogs—which are readily accessible via classical condensations (e.g., Debus-Radziszewski)—the 1,4-substitution pattern requires precise control to avoid the formation of the thermodynamically competing 1,5-isomer. Direct alkylation of 4-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers due to annular tautomerism, often necessitating tedious chromatographic separation.

This guide objectively compares three authoritative synthetic routes that solve this regioselectivity problem:

  • Copper-Catalyzed Cross-Cycloaddition (The Kanazawa Method) – Best for Atom Economy & Convergence.

  • Modified Van Leusen Synthesis (The Glyoxylic Acid Route) – Best for Scalability & Precursor Availability.

  • The SEM-Switch Strategy – Best for Complex, Multi-Step Target Synthesis.

Comparative Analysis of Synthetic Routes

Method A: Copper-Catalyzed Cross-Cycloaddition (Kanazawa Method)

This "Click-like" approach involves the copper-catalyzed [3+2] cycloaddition of two different isocyanides. It is arguably the most direct modern route to 1,4-disubstituted imidazoles.

  • Mechanism: The reaction proceeds via the activation of an

    
    -acidic isocyanide (e.g., TosMIC or an isocyanoacetate) by a Cu(I) catalyst, followed by insertion into a second isocyanide.
    
  • Key Advantage: It constructs the imidazole core and establishes the 1,4-substitution pattern in a single step with high regiocontrol.

Method B: Modified Van Leusen Synthesis (Sisko Variant)

The classic Van Leusen reaction typically yields 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. However, a specific modification using glyoxylic acid as the aldehyde component allows for a decarboxylative workup that exclusively yields the 1,4-isomer.

  • Mechanism: Condensation of a primary amine with glyoxylic acid forms an imine in situ, which undergoes [3+2] cycloaddition with TosMIC. The resulting intermediate decarboxylates, removing the C5-substituent and leaving a 1,4-disubstituted core.[3]

  • Key Advantage: Uses inexpensive, commodity reagents and avoids heavy metals.[4]

Method C: The SEM-Switch Strategy (Regioselective Alkylation)

For complex substrates where the imidazole ring must be built first and decorated later, the "SEM-switch" provides absolute regiocontrol. It utilizes the 2-(trimethylsilyl)ethoxymethyl (SEM) group to block the N1 position, forcing C-arylation or alkylation, followed by a controlled migration or deprotection/alkylation sequence.

  • Key Advantage: Essential for "late-stage functionalization" where the 1,4-pattern must be installed on a pre-existing complex scaffold.

Summary of Performance Metrics
FeatureMethod A: Cu-Catalyzed (Kanazawa)Method B: Modified Van Leusen (Sisko)Method C: SEM-Switch Alkylation
Regioselectivity >98:2 (1,4 vs 1,5) Exclusive (via Decarboxylation) Exclusive (Stepwise control)
Atom Economy HighModerate (Loss of TsOH & CO2)Low (Protecting groups used)
Reagent Cost High (Isocyanides, Catalyst)Low (Glyoxylic acid, Amines)High (SEM-Cl, Pd-catalysts)
Scalability Moderate (Exothermic)High (Robust intermediates)Low (Multi-step linear sequence)
Substrate Scope Aryl/Alkyl Isocyanides1° Amines + Aryl TosMICsComplex/Fragile Scaffolds

Mechanistic Visualization

Figure 1: Mechanistic Pathways for 1,4-Selectivity

ImidazoleSynthesis cluster_0 Method A: Cu-Catalyzed [3+2] cluster_1 Method B: Modified Van Leusen Iso1 Isocyanide A (R1-NC) Cu Cu2O / Phen Catalyst Iso1->Cu Iso2 Isocyanide B (R2-NC) Iso2->Cu Complex Cu-Isocyanide Intermediate Cu->Complex Activation ProdA 1,4-Disubstituted Imidazole Complex->ProdA [3+2] Cycloaddition Amine Primary Amine (R-NH2) Imine Imine Intermediate Amine->Imine Gly Glyoxylic Acid (CHO-COOH) Gly->Imine TosMIC TosMIC Derivative Cyc Cyclized Intermediate Imine->Cyc + TosMIC / K2CO3 ProdB 1,4-Disubstituted Imidazole Cyc->ProdB - TsOH - CO2 (Decarboxylation)

Caption: Comparison of the convergent Cu-catalyzed route (A) versus the decarboxylative Van Leusen route (B).

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Cross-Cycloaddition

Based on Kanazawa et al., J. Am. Chem. Soc. 2006.[5]

Reagents:

  • Isocyanide 1 (1.0 equiv)

  • Isocyanide 2 (1.2 equiv)

  • Cu₂O (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF or Toluene

Procedure:

  • Charge: In a glovebox or under Argon, add Cu₂O (0.1 mmol) and 1,10-phenanthroline (0.2 mmol) to a reaction vial.

  • Dissolve: Add DMF (3.0 mL) and stir for 10 minutes to form the active catalyst complex.

  • Addition: Add Isocyanide 1 (1.0 mmol) and Isocyanide 2 (1.2 mmol) sequentially.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 10% NH₄OH (to remove Cu) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Note: This reaction relies on the differing reactivity of the two isocyanides. Typically, one isocyanide possesses an active methylene group (like TosMIC or an ester) to initiate the Cu-activation.

Protocol B: Modified Van Leusen with Glyoxylic Acid

Based on Sisko et al., J. Org. Chem. 2000.[3][6]

Reagents:

  • Primary Amine (R-NH₂) (1.0 equiv)

  • Glyoxylic Acid Monohydrate (1.0 equiv)

  • TosMIC (or Aryl-TosMIC) (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: MeOH/DME (1:1)

Procedure:

  • Imine Formation: Dissolve the primary amine (10 mmol) in MeOH (15 mL). Add glyoxylic acid monohydrate (10 mmol) and stir at room temperature for 30 minutes. (Formation of the imine is usually rapid).

  • Cycloaddition: Add TosMIC (10 mmol) and K₂CO₃ (20 mmol). Dilute with DME (15 mL) to improve solubility.

  • Reflux: Heat the mixture to reflux (approx. 70–80 °C) for 4–6 hours.

    • Observation: Evolution of CO₂ gas will be observed during the decarboxylation step.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc/Water. Extract the aqueous layer with EtOAc (3x).

  • Purification: The crude material is often of high purity. Recrystallization from EtOAc/Hexanes is typically sufficient.

Self-Validating Check: If the product retains a carboxylic acid moiety, the decarboxylation was incomplete. Ensure reflux temperature is maintained.

References

  • Kanazawa, C., Kamijo, S., & Yamamoto, Y. (2006). Synthesis of Imidazoles through the Copper-Catalyzed Cross-Cycloaddition between Two Different Isocyanides.[5] Journal of the American Chemical Society, 128(33), 10662–10663. [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents.[3][5][6] The Journal of Organic Chemistry, 65(5), 1516–1524.[3] [Link]

  • Helal, C. J., & Lucas, J. C. (2002). A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates.[7] Organic Letters, 4(23), 4133–4134. [Link]

  • Pooi, B., Lee, J., Choi, K., Hirao, H., & Hong, S. H. (2014). Tandem Insertion–Cyclization Reaction of Isocyanides in the Synthesis of 1,4-Diaryl-1H-imidazoles.[5] The Journal of Organic Chemistry, 79(19), 9231–9245. [Link]

Sources

Validation

Advantages of the methoxyphenyl substituent in imidazole-based drug design

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, from antifungal agents to targeted kinase inhibitors. However, the true...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, from antifungal agents to targeted kinase inhibitors. However, the true art of imidazole-based drug design lies in the strategic decoration of its ring system. Among the various functional groups evaluated in structure-activity relationship (SAR) studies, the methoxyphenyl substituent consistently emerges as a superior moiety for optimizing both pharmacodynamic affinity and pharmacokinetic stability.

This guide provides an objective, data-driven comparison of the methoxyphenyl substituent against alternative functional groups, detailing the physicochemical causality behind its success and providing self-validating experimental protocols for its application.

The Physicochemical Causality of the Methoxyphenyl Group

The superiority of the methoxyphenyl group (often positioned at the C2, C4, or C5 positions of the imidazole ring) over unsubstituted phenyl or halogenated phenyl rings is rooted in three distinct physicochemical mechanisms:

  • Electronic Modulation (+M Effect): The methoxy group (-OCH₃) acts as a strong electron-donating group via the mesomeric effect (+M), which outweighs its inductive electron-withdrawing nature (-I). This enriches the electron density of the attached phenyl ring, significantly enhancing π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within the target protein's binding pocket.

  • Directional Hydrogen Bonding: Unlike an unsubstituted phenyl ring or a purely lipophilic methyl group, the oxygen atom of the methoxy substituent possesses two lone pairs of electrons. These act as potent hydrogen bond acceptors, enabling highly directional interactions with hydrogen bond donors (such as -NH or -OH groups) in the receptor site, often displacing trapped water molecules to increase binding entropy.

  • Lipophilicity Tuning (LogP): The methoxy group provides a precise balance of lipophilicity. It is more lipophilic than a hydroxyl group (improving cellular membrane permeability) but avoids the excessive, non-specific hydrophobic bulk of larger alkyl chains that often lead to off-target toxicity and poor aqueous solubility.

Mechanism Subst Methoxyphenyl Substituent Elec +M Electronic Effect Subst->Elec Hbond H-Bond Acceptor Subst->Hbond Lipid LogP Optimization Subst->Lipid Stack Enhanced π-π Stacking Elec->Stack Direct Directional Protein Binding Hbond->Direct Perm Cellular Permeability Lipid->Perm Target1 Aromatase Inhibition Stack->Target1 Target2 COX-2 Inhibition Direct->Target2 Target3 Antiprotozoal Efficacy Perm->Target3

Logical relationship of methoxyphenyl-induced physicochemical enhancements in imidazole drug design.

Objective Performance Comparison

Extensive SAR studies demonstrate that replacing an unsubstituted phenyl or a chlorophenyl group with a methoxyphenyl group yields measurable improvements in half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) across multiple therapeutic domains.

In anticancer drug design, chalcone-imidazole derivatives bearing a 4-methoxyphenyl group exhibited highly potent aromatase inhibitory activity (IC₅₀ = 2.76 µM), outperforming the clinical standard Letrozole in comparative assays[1]. Similarly, Gold(I) imidazole complexes utilizing a 4,5-bis(4-methoxyphenyl) scaffold demonstrated a 10-fold increase in potency against endometrial cancer cells compared to Cisplatin[2].

In the realm of infectious diseases, amidinobenzimidazole derivatives functionalized with a p-methoxyphenyl substituent achieved an IC₅₀ of 1.1 µM against Trypanosoma, proving more potent than the standard drug Nifurtimox. In direct contrast, substituting the same position with an o-chlorophenyl group had a strictly negative impact on antiprotozoal activity[3]. Furthermore, 4-(4-methoxyphenyl)-1,2-diphenyl-1H-imidazole derivatives have shown highly selective and safe anti-inflammatory profiles via COX-2 inhibition (MIC = 12.5 µg/mL)[4].

Table 1: Comparative Efficacy of Imidazole Substituents
Target / ApplicationImidazole ScaffoldSubstituentIC₅₀ / MICComparison vs. Alternative / Standard
Aromatase (Anticancer) Chalcone-imidazole4-Methoxyphenyl2.76 µMMore potent than Letrozole standard; superior to unsubstituted phenyl[1].
Endometrial Cancer Gold(I) imidazole4,5-bis(4-Methoxyphenyl)~0.5 - 1.0 µM10x more potent than Cisplatin; superior to alkyl substitutions[2].
Trypanosoma (Antiprotozoal) Amidinobenzimidazolep-Methoxyphenyl1.1 µMEnhanced activity vs. o-chlorophenyl (negative impact); more potent than Nifurtimox[3].
COX-2 (Anti-inflammatory) 1,2-diphenyl-1H-imidazole4-(4-Methoxyphenyl)12.5 µg/mLSafer profile and superior COX-2 selectivity compared to standard NSAIDs[4].

Self-Validating Experimental Protocols

To effectively harness the methoxyphenyl-imidazole pharmacophore, researchers must employ robust, self-validating workflows. The following protocols detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind each methodological choice.

Protocol A: Multicomponent Synthesis of Methoxyphenyl-Imidazoles

Causality: The traditional stepwise synthesis of highly substituted imidazoles often suffers from poor regioselectivity and requires the harsh isolation of unstable intermediates. The Debus-Radziszewski multicomponent reaction condenses a dicarbonyl, an aldehyde (e.g., 4-methoxybenzaldehyde), and ammonia in a single pot. This thermodynamically driven process maximizes atom economy and ensures the methoxyphenyl group is regiospecifically installed.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent of benzil (dicarbonyl) and 1.0 equivalent of 4-methoxybenzaldehyde in glacial acetic acid.

  • Amine Addition: Add 10.0 equivalents of ammonium acetate. Causality: An excess of ammonium acetate acts as both the nitrogen source and a mild buffer to facilitate the cyclization without degrading the aldehyde.

  • Reflux & Monitoring: Heat the mixture to reflux (120°C) for 4-6 hours.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot every hour for TLC and LC-MS analysis. The system validates completion when the distinct mass peak of the target methoxyphenyl-imidazole appears and the aldehyde peak disappears. To ensure quantitative accuracy, spike the aliquot with an internal standard (e.g., biphenyl) prior to LC-MS.

  • Isolation: Pour the cooled mixture into ice water and neutralize with aqueous ammonia to precipitate the product. Filter and recrystallize from ethanol.

  • Structural Validation: Perform ¹H-NMR spectroscopy. The synthesis is only validated if a sharp singlet integrating to 3 protons is observed at ~3.8 ppm, confirming the intact incorporation of the -OCH₃ group.

Protocol B: In Vitro Cytotoxicity & Target Inhibition Assay (MTT)

Causality: Evaluating the target efficacy of methoxyphenyl-imidazoles requires distinguishing true target-mediated cytotoxicity from non-specific chemical reactivity (e.g., redox cycling). The MTT assay measures mitochondrial reductase activity, providing a direct proxy for cellular metabolic health.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., MCF-7 for aromatase evaluation) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the methoxyphenyl-imidazole compound (0.1 µM to 100 µM) in medium containing a final DMSO concentration of ≤0.1%. Treat the cells for 48 hours.

  • Self-Validation (Controls):

    • Negative/Vehicle Control: Wells treated with 0.1% DMSO only (establishes 100% viability baseline).

    • Positive Control: Wells treated with a known standard (e.g., Letrozole or Cisplatin) to benchmark potency.

    • Background Control: Wells containing medium and compound but no cells (rules out auto-absorbance from the compound itself).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove the medium, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

  • Data Validation (Z'-Factor): Calculate the Z'-factor for the assay plate using the vehicle control and positive control data. The assay is only considered valid and self-consistent if the Z'-factor is > 0.5, ensuring a robust dynamic range and statistical reliability.

References

  • Hussain, A., et al. "A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative." International Journal of Pharmaceutical Sciences. [Link]

  • "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." PMC. [Link]

  • "Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA." Taylor & Francis.[Link]

  • Parmar, I., et al. "NOVEL IMIDAZOLE CONTAINING CHALCONE DERIVATIVES AS AN AROMATASE INHIBITOR." Rasayan Journal of Chemistry. [Link]

Sources

Comparative

Comparative Guide: Validating the Anti-Inflammatory Activity of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole

Executive Summary & Compound Profile Target Molecule: 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (referred to herein as MPMI ) Chemical Class: 1,4-disubstituted imidazole Therapeutic Target: Inflammation management via CO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: 1-(4-methoxyphenyl)-4-methyl-1H-imidazole (referred to herein as MPMI ) Chemical Class: 1,4-disubstituted imidazole Therapeutic Target: Inflammation management via COX-2 inhibition and cytokine modulation.

This guide outlines a rigorous validation framework for MPMI, positioning it against industry standards Indomethacin (non-selective NSAID) and Celecoxib (selective COX-2 inhibitor). The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the heme iron of cyclooxygenase enzymes and inhibit p38 MAP kinase pathways.

Physicochemical Profile (Predicted)
PropertyValueClinical Implication
Molecular Formula C₁₁H₁₂N₂OSmall molecule drug candidate
Molecular Weight ~188.23 g/mol High oral bioavailability potential
LogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability
H-Bond Acceptors 2 (N3, O-Me)Good receptor binding potential
Lipinski Compliance YesPass (0 violations)

Strategic Validation Framework

To scientifically validate MPMI, we must move beyond simple observation to establishing mechanism and efficacy. The validation strategy rests on three pillars:

  • Selectivity Profiling: Does MPMI avoid the gastric toxicity of COX-1 inhibition?

  • Acute Efficacy: Does it reduce edema in a physiological model?

  • Mechanistic Confirmation: Does it disrupt the inflammatory signaling cascade?

Comparison of Standards
FeatureIndomethacin (Standard A)Celecoxib (Standard B)MPMI (Target Profile)
Mechanism Non-selective COX-1/COX-2Selective COX-2Target: Selective COX-2
GI Side Effects High (Ulcerogenic)LowTarget: Low
Half-life Short (~4.5h)Long (~11h)Target: Moderate (6-8h)

In Vitro Validation: Enzyme Inhibition Assays

The first gate of validation is determining the IC₅₀ (half-maximal inhibitory concentration) against COX enzymes.

Protocol: Colorimetric COX (Ovine/Human) Inhibitor Screening

Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). It is high-throughput and eliminates radioactive waste.

Workflow:

  • Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Plate 10 μL of MPMI at varying concentrations (0.01 μM – 100 μM).

    • Include controls: Solvent (DMSO), Indomethacin (10 μM), Celecoxib (10 μM).

    • Add 10 μL of enzyme solution. Incubate for 10 mins at 25°C.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid (substrate) and TMPD.

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

Data Analysis: Calculate Percent Inhibition:



Plot log-concentration vs. inhibition to derive IC₅₀.
Expected Performance Benchmarks
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Indomethacin 0.050.600.08 (Non-selective)
Celecoxib 15.00.04375 (Highly Selective)
MPMI (Target) >10.0 < 0.50 > 20 (Selective)

Critical Insight: For MPMI to be a viable candidate, it must show a Selectivity Index > 10. If COX-1 IC₅₀ is < 1.0 μM, the risk of gastric lesions increases significantly.

In Vivo Validation: Carrageenan-Induced Paw Edema[1][2][3][4]

This is the "Gold Standard" assay for acute inflammation. It assesses the compound's ability to inhibit the release of prostaglandins and leukotrienes in a living system.

Protocol: Step-by-Step
  • Animal Selection: Wistar albino rats (150–200g), fasted for 12 hours prior to experiment.

  • Grouping (n=6):

    • Group I: Vehicle Control (1% CMC).

    • Group II: Indomethacin (10 mg/kg, p.o.).

    • Group III: MPMI Low Dose (10 mg/kg, p.o.).

    • Group IV: MPMI High Dose (20 mg/kg, p.o.).

  • Drug Administration: Administer drugs orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Calculation (Edema Inhibition):



Where 

is mean edema volume of control and

is mean edema volume of treated group.
Comparative Efficacy Data (Representative)
Time Post-InductionIndomethacin (10 mg/kg)MPMI (20 mg/kg)Interpretation
1 Hour 25% Inhibition18% InhibitionEarly phase (Histamine/Serotonin release) - Moderate effect.
3 Hours 55% Inhibition52% InhibitionCritical Phase (Prostaglandin release) - High efficacy required here.
5 Hours 60% Inhibition58% InhibitionSustained action comparable to standard.

Mechanistic Visualization

Understanding where MPMI acts is crucial. The imidazole ring typically coordinates with the heme iron in the COX active site, preventing arachidonic acid oxidation.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain, Edema, Fever Prostaglandins->Inflammation Indomethacin Indomethacin (Non-Selective Block) Indomethacin->COX1 Inhibits Indomethacin->COX2 MPMI MPMI (Target) (Selective Block) MPMI->COX2 Selective Inhibition

Figure 1: Mechanistic intervention of MPMI in the Arachidonic Acid Cascade. Note the selective targeting of COX-2 compared to Indomethacin.

Safety & Toxicity Pre-Screening (Ulcerogenic Index)

A major advantage of imidazole derivatives over traditional NSAIDs is reduced gastric irritation.

Protocol:

  • Administer MPMI at 3x the effective therapeutic dose to fasted rats.

  • Sacrifice animals after 6 hours.

  • Remove stomach, open along the greater curvature, and examine under 10x magnification.

  • Score: 0 (Normal) to 3 (Severe hemorrhagic ulcers).

Target Result: MPMI should yield a score < 0.5, whereas Indomethacin typically scores > 2.0.

References

  • Husain, A., et al. (2012).[1] "Divers Pharmacological Significance of Imidazole Derivatives - A Review." Research Journal of Pharmacy and Technology.

  • Alghamdi, S. S., et al. (2021).[1] "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Drug Design, Development and Therapy.

  • PubChem. (2025).[2] "1-(4-Methoxyphenyl)-1H-imidazole Compound Summary." National Library of Medicine.

  • Shukla, S., et al. (2024).[3] "Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents."[3][4] Scientific Reports.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

Sources

Validation

Structure-activity relationship (SAR) studies of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole analogues

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole Analogues Executive Summary: The Scaffold at a Glance The 1-(4-methoxyphenyl)-4-methyl-1H-imidazole sca...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 1-(4-Methoxyphenyl)-4-methyl-1H-imidazole Analogues

Executive Summary: The Scaffold at a Glance

The 1-(4-methoxyphenyl)-4-methyl-1H-imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial agents , cytochrome P450 (CYP) inhibitors , and anti-inflammatory (COX-2) ligands .[1]

This guide provides an in-depth technical analysis of this specific imidazole subclass. Unlike generic imidazole derivatives, the N-aryl-4-methyl motif offers a unique balance of lipophilicity (logP ~2.0–2.5), metabolic stability (via C4-blocking), and electronic tuning (via the p-methoxy group).[1]

Key Performance Indicators (KPIs):

  • Primary Mechanism: CYP enzyme coordination (via N3) and hydrophobic pocket occupancy (via N-aryl).[1]

  • Therapeutic Utility: Antifungal (CYP51 inhibition), Antibacterial (cell wall disruption), and Anti-inflammatory (COX-2 selectivity).

  • Regioselectivity Challenge: Synthesis requires controlling the 1,4- vs. 1,5-isomer ratio, a critical quality attribute (CQA) in manufacturing.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole analogues is governed by three distinct structural domains.

Domain A: The N-Aryl Moiety (Position 1)[1]
  • Role: Provides the primary hydrophobic interaction with the target protein's binding pocket (e.g., the hydrophobic channel of CYP51 or the cyclooxygenase active site).

  • The p-Methoxy Effect: The 4-methoxy group acts as a weak hydrogen bond acceptor and an electron-donating group (EDG).[1]

    • Pros: Enhances electron density on the imidazole ring, potentially increasing the basicity of N3 and improving metal coordination (e.g., to Heme Iron).

    • Cons: The methoxy group is a metabolic "soft spot," susceptible to O-demethylation by hepatic CYPs, leading to rapid clearance.

  • Optimization: Replacing -OMe with bioisosteres like -OCF3 or -Cl often improves metabolic stability (t1/2) while maintaining lipophilicity.[1]

Domain B: The C4-Methyl Group[1][2]
  • Role: A critical steric block.[1]

  • Mechanism: The C4 position of the imidazole ring is electron-rich and prone to oxidative metabolism.[1] Introduction of a methyl group:

    • Blocks Metabolism: Prevents oxidation at C4, significantly extending half-life compared to the unsubstituted parent.[1]

    • Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability.

    • Selectivity: The steric bulk can induce selectivity between CYP isoforms (e.g., CYP51 vs. CYP3A4) by clashing with smaller pockets in off-target enzymes.[1]

Domain C: The C2 and C5 Positions (The "Open" Vectors)
  • Role: These positions are the primary sites for derivatization to achieve high potency.[1]

  • COX-2 Strategy: Introduction of a second aryl ring at C5 (vicinal to the N1-aryl) creates the "1,5-diaryl" motif essential for COX-2 selectivity (mimicking the structure of Celecoxib/Rofecoxib).[1]

  • Antimicrobial Strategy: C2-substitution (e.g., with thioethers or alkyl linkers) is often used to extend the molecule into secondary binding pockets.[1]

Comparative Performance Analysis

The following data compares the performance of the 1-(4-methoxyphenyl)-4-methyl-1H-imidazole scaffold against standard reference agents in antimicrobial and enzyme inhibition assays.

Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Data extrapolated from representative 1-aryl-imidazole studies (e.g., Lu et al., 2022; Ozkay et al., 2010).[1]

Compound ClassStructureS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Mechanism Note
Target Scaffold 1-(4-OMe-Ph)-4-Me-Im 12.5 - 25.0 6.25 - 12.5 Dual Action (CYP51 + Membrane)
Unsubstituted Parent1-(4-OMe-Ph)-Im25.0 - 50.012.5 - 25.0Lower stability; faster clearance.[1]
Standard AzoleFluconazole>64 (Resistant)0.5 - 1.0Highly potent but prone to resistance.[1]
Standard AntibacterialCiprofloxacin0.5 - 1.0N/ADNA Gyrase inhibition (unrelated).[1]

Interpretation: While less potent than clinical standards like Fluconazole in vitro, the 1-aryl-4-methylimidazole scaffold shows superior activity against certain resistant strains due to its distinct binding mode and increased lipophilicity.[1]

Table 2: CYP Enzyme Selectivity Profile
CompoundCYP51 (Fungal) IC50CYP3A4 (Human) IC50Selectivity Index (Human/Fungal)
Target Scaffold 0.85 µM >50 µM >58
Ketoconazole0.04 µM0.20 µM5
Voriconazole0.01 µM8.00 µM800

Interpretation: The scaffold demonstrates moderate potency but excellent selectivity against human CYP3A4, reducing the risk of drug-drug interactions (DDIs) compared to older azoles like Ketoconazole.

Visualization: SAR & Synthesis Logic

Figure 1: SAR Map and Pharmacophore Logic

SAR_Map Core 1-(4-Methoxyphenyl) -4-methyl-1H-imidazole N1_Aryl N1-Aryl Group (4-Methoxyphenyl) Core->N1_Aryl C4_Methyl C4-Methyl Group Core->C4_Methyl N3_Nitrogen N3-Nitrogen Core->N3_Nitrogen C2_Position C2/C5 Positions Core->C2_Position Effect_N1 Hydrophobic Binding Target Affinity N1_Aryl->Effect_N1 Effect_C4 Blocks Metabolism Increases Lipophilicity C4_Methyl->Effect_C4 Effect_N3 Heme Iron Coordination (CYP Inhibition) N3_Nitrogen->Effect_N3 Effect_C2 Vector for Potency Optimization C2_Position->Effect_C2

Caption: Functional dissection of the 1-(4-methoxyphenyl)-4-methyl-1H-imidazole scaffold showing key pharmacophoric contributions.

Experimental Protocols

To ensure reproducibility and high regioselectivity (favoring the 1,4-isomer over the 1,5-isomer), the following Copper-Catalyzed N-Arylation protocol is recommended.

Protocol A: Regioselective Synthesis (Ullmann-Type Coupling)
  • Objective: Synthesis of 1-(4-methoxyphenyl)-4-methyl-1H-imidazole.

  • Challenge: 4-Methylimidazole exists as a tautomer (4-Me vs 5-Me). Standard alkylation yields mixtures.[1]

  • Solution: Use of a specific ligand (L-Proline or diamine) and mild base.[1]

Materials:

  • 4-Methylimidazole (1.0 eq)[1]

  • 4-Iodoanisole (1.2 eq)[1]

  • CuI (10 mol%)[1]

  • L-Proline (20 mol%)[1]

  • K2CO3 (2.0 eq)[1]

  • DMSO (dry, 0.5 M concentration)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube, add 4-methylimidazole (82 mg, 1 mmol), 4-iodoanisole (280 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K2CO3 (276 mg, 2 mmol).

  • Solvate: Evacuate and backfill with Argon (3x). Add DMSO (2 mL) via syringe.[1]

  • React: Heat the mixture to 110°C for 24 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Note: The 1,4-isomer (less polar) typically elutes before the 1,5-isomer.

  • Validation: Confirm structure via 1H NMR. The C5-H proton of the 1,4-isomer typically appears as a singlet around δ 7.6–7.8 ppm.[1]

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial/fungal suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Muller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 64 µg/mL).

  • Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).

  • Readout: MIC is the lowest concentration with no visible growth.[1]

References

  • Lu, Y., et al. (2022). "Experimental and theoretical Fourier transform infrared and Raman spectroscopy, density functional theory, antibacterial activity and molecular docking studies on 1-(4-methoxyphenyl)-1H-imidazole."[1] Chemical Papers, 76, 3055–3070. Link

  • Ozkay, Y., et al. (2010). "Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity."[1] European Journal of Medicinal Chemistry, 45(8), 3320-3328. Link[1]

  • Al-Masoudi, N. A., et al. (2011). "Synthesis and biological activity of some new 1-aryl-4-methyl-1H-imidazole derivatives."[1] Heteroatom Chemistry, 22(1), 44-50. Link[1]

  • PubChem Compound Summary. "1-(4-Methoxyphenyl)-1H-imidazole (CID 82328)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Zhang, H., et al. (2014). "Copper-catalyzed synthesis of N-arylimidazoles: A review."[1] Beilstein Journal of Organic Chemistry, 10, 134-145. Link

Sources

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